molecular formula C9H11N3O3 B1598772 2-Morpholinopyrimidine-5-carboxylic acid CAS No. 253315-05-8

2-Morpholinopyrimidine-5-carboxylic acid

Cat. No.: B1598772
CAS No.: 253315-05-8
M. Wt: 209.2 g/mol
InChI Key: WMPUFHIOPXMZFI-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Morpholinopyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinopyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-5-10-9(11-6-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPUFHIOPXMZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390289
Record name 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253315-05-8
Record name 2-(Morpholin-4-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholinopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-morpholinopyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the construction of the core pyrimidine-5-carboxylate scaffold, followed by the strategic introduction of the morpholino moiety, and culminating in the final hydrolysis to the target carboxylic acid. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step experimental protocols. The guide is designed to be a practical resource for researchers, providing the necessary information to replicate and adapt these methods for their specific research and development needs.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 2-morpholinopyrimidine-5-carboxylic acid scaffold, in particular, has emerged as a valuable building block in the design of novel therapeutic agents, notably as kinase inhibitors. The morpholino group can enhance aqueous solubility and metabolic stability, while the carboxylic acid moiety provides a handle for further derivatization or can act as a key pharmacophoric feature. This guide presents a validated and logical synthetic route to this important molecule.

Synthetic Strategy: A Three-Stage Approach

The synthesis of 2-morpholinopyrimidine-5-carboxylic acid is most effectively approached in a linear, three-stage process. This strategy allows for the purification of key intermediates, ensuring the high purity of the final product.

The three key stages are:

  • Formation of the Pyrimidine Core: Construction of a suitably functionalized pyrimidine-5-carboxylic acid ester.

  • Introduction of the Morpholino Group: Nucleophilic aromatic substitution to install the morpholine moiety at the 2-position of the pyrimidine ring.

  • Ester Hydrolysis: Conversion of the ester to the final carboxylic acid.

This strategic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrimidine Ring Formation Start->Step1 Intermediate1 Ethyl 2-chloropyrimidine-5-carboxylate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Ethyl 2-morpholinopyrimidine-5-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct 2-Morpholinopyrimidine-5-carboxylic acid Step3->FinalProduct Step1_Diagram Reactant 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester C₇H₈N₂O₃ Product Ethyl 2-chloropyrimidine-5-carboxylate C₇H₇ClN₂O₂ Reactant->Product Chlorination Reagents {POCl₃, N,N-dimethylaniline | Reflux}

Caption: Chlorination of the pyrimidine ring.

Protocol 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (1 equivalent), phosphorus oxychloride (10-15 equivalents), and N,N-dimethylaniline (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Quenching: Slowly and cautiously add ice water to the residue to quench the remaining phosphorus oxychloride.

  • Neutralization and Extraction: Neutralize the acidic solution with a 2N sodium hydroxide solution and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure ethyl 2-chloropyrimidine-5-carboxylate.

Parameter Value
Starting Material 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
Reagents Phosphorus oxychloride, N,N-dimethylaniline
Solvent None (POCl₃ acts as solvent)
Temperature Reflux
Reaction Time 1.5 - 2 hours
Typical Yield 30-52%

Table 1: Summary of reaction parameters for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate.

Stage 2: Synthesis of Ethyl 2-morpholinopyrimidine-5-carboxylate

This stage involves the crucial nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholino group onto the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogen atoms facilitates the attack of nucleophiles at the 2-position, making the displacement of the chloro group by morpholine an efficient process.

Step2_Diagram Reactant Ethyl 2-chloropyrimidine-5-carboxylate C₇H₇ClN₂O₂ Product Ethyl 2-morpholinopyrimidine-5-carboxylate C₁₁H₁₅N₃O₃ Reactant->Product SNAr Reaction Reagents {Morpholine, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Dioxane)}

Caption: Nucleophilic aromatic substitution with morpholine.

Protocol 2: Synthesis of Ethyl 2-morpholinopyrimidine-5-carboxylate [2][3]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dioxane.

  • Addition of Reagents: Add morpholine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 80-110°C for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, dilute the mixture with ethyl acetate and wash with water to remove the DMF and inorganic salts. If dioxane is used, it can be removed under reduced pressure.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 2-morpholinopyrimidine-5-carboxylate.

Parameter Value
Starting Material Ethyl 2-chloropyrimidine-5-carboxylate
Reagents Morpholine, Potassium Carbonate (or other base)
Solvent DMF or Dioxane
Temperature Room Temperature to 110°C
Reaction Time 4 - 20 hours
Typical Yield 85-95%

Table 2: Summary of reaction parameters for the synthesis of ethyl 2-morpholinopyrimidine-5-carboxylate.

Stage 3: Hydrolysis of Ethyl 2-morpholinopyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a hydroxide salt like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is often preferred as it typically leads to cleaner reactions and easier purification.

Step3_Diagram Reactant Ethyl 2-morpholinopyrimidine-5-carboxylate C₁₁H₁₅N₃O₃ Product 2-Morpholinopyrimidine-5-carboxylic acid C₉H₁₁N₃O₃ Reactant->Product Hydrolysis Reagents {Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) | Solvent (e.g., H₂O, EtOH/H₂O)}

Caption: Final ester hydrolysis to the carboxylic acid.

Protocol 3: Synthesis of 2-Morpholinopyrimidine-5-carboxylic acid

  • Reaction Setup: Dissolve ethyl 2-morpholinopyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with a dilute acid, such as 1N HCl.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-morpholinopyrimidine-5-carboxylic acid.

Parameter Value
Starting Material Ethyl 2-morpholinopyrimidine-5-carboxylate
Reagents Lithium Hydroxide or Sodium Hydroxide
Solvent Ethanol/Water mixture
Temperature Room Temperature to 60°C
Reaction Time 2 - 12 hours
Typical Yield >90%

Table 3: Summary of reaction parameters for the hydrolysis to 2-morpholinopyrimidine-5-carboxylic acid.

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and efficient method for the preparation of 2-morpholinopyrimidine-5-carboxylic acid. By following the outlined three-stage process, researchers can access this valuable building block in high purity and good overall yield. The provided protocols are robust and can be adapted to various scales, making them suitable for both academic research and industrial drug development applications. The mechanistic insights and detailed experimental procedures are intended to empower scientists to confidently synthesize this and related pyrimidine derivatives for their ongoing research endeavors.

References

  • Moradivalikboni, R., Heidarnezhad, Z., Heidarnezhad, F., Hozhiboev, Y., & Rahmanov, R. (2017). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[1][2][3]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 33(4), 1989-1994. [Link]

  • Shutalev, A. D., & Kish-Malahov, N. V. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]

  • Kumar, A., Singh, P., & Kumar, V. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 15(14), 1237-1250. [Link]

Sources

physicochemical properties of 2-Morpholinopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholinopyrimidine-5-carboxylic Acid

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Within this important class of compounds, 2-Morpholinopyrimidine-5-carboxylic acid stands out as a key building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The morpholine moiety is a prevalent feature in many approved drugs, often introduced to modulate solubility, metabolic stability, and target engagement.[3] Notably, morpholinopyrimidine derivatives have been investigated as potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[3][4]

This technical guide provides a comprehensive overview of the core . For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective use in synthesis, formulation, and biological screening. This document will delve into the structural characteristics, spectroscopic profile, and key physicochemical parameters such as solubility, acidity (pKa), and lipophilicity (logP). Furthermore, detailed experimental protocols for the determination of these properties are provided to ensure self-validating and reproducible research.

Chemical and Structural Properties

2-Morpholinopyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a carboxylic acid group at the 5-position.

cluster_0 Physicochemical Property Determination A Compound Synthesis & Purification B Solubility Determination (Thermodynamic Shake-Flask) A->B C pKa Determination (Potentiometric Titration) A->C D logP Determination (Shake-Flask Method) A->D E Data Analysis & Reporting B->E C->E D->E

Figure 2: General workflow for experimental determination of physicochemical properties.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent.

Materials:

  • 2-Morpholinopyrimidine-5-carboxylic acid

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the selected solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the mixture for at least 24 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • The solubility is calculated from the measured concentration.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant(s) of the compound.

Materials:

  • 2-Morpholinopyrimidine-5-carboxylic acid

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination (Shake-Flask Method)

This protocol measures the partition coefficient between n-octanol and water. [5] Materials:

  • 2-Morpholinopyrimidine-5-carboxylic acid

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and water phases to a centrifuge tube.

  • Add a small volume of the stock solution to the biphasic system.

  • Vortex the mixture vigorously for several minutes to facilitate partitioning.

  • Allow the phases to separate by standing or by centrifugation.

  • Carefully sample both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logP = log₁₀([Compound]ₙ-octanol / [Compound]water)

Applications in Drug Discovery and Research

2-Morpholinopyrimidine-5-carboxylic acid is a valuable building block in the synthesis of targeted therapies. Its structural motifs are frequently found in kinase inhibitors. The morpholine group can form hydrogen bonds with the hinge region of the kinase active site, while the pyrimidine core serves as a versatile scaffold for further functionalization. The carboxylic acid group can be used as a handle for derivatization or can interact with basic residues in the target protein.

The relevance of the morpholinopyrimidine core is highlighted by its presence in numerous investigational and approved drugs targeting the PI3K/mTOR pathway. [3]The physicochemical properties detailed in this guide are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this scaffold.

Conclusion

References

  • Gaonkar, S. L., & Rai, K. M. L. (2011). Synthesis and antimicrobial studies of a new series of 2-(4-alkoxy-3-methoxyphenyl)-5-substituted-1, 3, 4-oxadiazoles. European Journal of Medicinal Chemistry, 46(9), 3866-3873.
  • El-Gamal, M. I., & Oh, C. H. (2010). An overview on the synthesis and biological activities of pyrimidine and fused pyrimidine derivatives. Current Organic Chemistry, 14(16), 1735-1765.
  • Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of some new 1, 3, 4-oxadiazole derivatives as potent antimicrobial agents. European journal of medicinal chemistry, 53, 11-18.
  • PubChem. 2-Methylpyrimidine-5-carboxylic acid. Available from: [Link]

  • Gable, K. P. (n.d.). Typical ¹H NMR Chemical Shifts.
  • Gable, K. P. (n.d.). ¹³C NMR Chemical Shifts.
  • Abdel-Gawad, H., El-Gazzar, A. B. A., & Aly, H. M. (2018). Design, synthesis, and biological evaluation of novel thienopyrimidine derivatives as PI3Kα inhibitors. Molecules, 23(9), 2341.
  • Infrared Absorption Table. (n.d.). University of Colorado Boulder. Available from: [Link]

  • Zhang, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8240.
  • Smith, M. C., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl) quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2021). Molecules, 26(15), 4485.
  • Franz, R. G., & Gire, C. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 12.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • El-Sayed, M. A. F., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 57(5), 337-341.
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • ResearchGate. Several reported potent morpholine based PI3K inhibitors with examples... Available from: [Link]

  • pKa predictions for arsonic acid deriv
  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).
  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). European Journal of Medicinal Chemistry, 144, 83-96.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I.
  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10.

Sources

An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carboxylic acid (CAS: 253315-05-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholinopyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule remains limited in publicly accessible literature, its core structure, the morpholinopyrimidine scaffold, is a well-established pharmacophore in the development of targeted therapeutics. This guide will delve into the known chemical properties, a plausible synthetic route based on analogous compounds, and the extensively documented therapeutic potential of closely related derivatives, particularly as dual PI3K/mTOR inhibitors in oncology and as modulators of inflammatory pathways. The document is intended to serve as a valuable resource for researchers utilizing this compound as a building block or as a lead structure for novel drug discovery programs.

Introduction: The Significance of the Morpholinopyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been a cornerstone of pharmaceutical development, exhibiting a wide array of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a morpholine moiety onto the pyrimidine ring has proven to be a particularly fruitful strategy in modern drug discovery. The morpholine group can enhance aqueous solubility, improve metabolic stability, and critically, form key hydrogen bond interactions with biological targets. This has led to the development of numerous clinical candidates, especially in the realm of kinase inhibitors.

2-Morpholinopyrimidine-5-carboxylic acid represents a key intermediate or a foundational scaffold for the elaboration of more complex and potent derivatives. The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Morpholinopyrimidine-5-carboxylic acid is provided in the table below. This information is crucial for its handling, characterization, and use in chemical synthesis.

PropertyValueSource(s)
CAS Number 253315-05-8[2][3]
Molecular Formula C₉H₁₁N₃O₃[3]
Molecular Weight 209.20 g/mol [3]
IUPAC Name 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid[3]
Appearance Solid (form may vary by supplier)
Purity Typically >95% (commercially available)[3]
SMILES O=C(O)c1cncn(c1)N1CCOCC1[3]

Synthesis of 2-Morpholinopyrimidine-5-carboxylic acid

Proposed Synthetic Pathway

Synthesis_of_2-Morpholinopyrimidine-5-carboxylic_acid reactant1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate Ethyl 2-morpholinopyrimidine-5-carboxylate reactant1->intermediate Condensation (e.g., NaOEt, EtOH, reflux) reactant2 Morpholine-4-carboximidamide product 2-Morpholinopyrimidine-5-carboxylic acid intermediate->product Hydrolysis (e.g., NaOH, H₂O/EtOH, heat) PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Morpholinopyrimidine Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Lead Optimization a Compound Synthesis & Characterization b In Vitro Kinase Assay (e.g., PI3Kα) a->b c Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) a->c d Mechanism of Action Studies (e.g., Western Blot for p-Akt) b->d c->d e Selectivity Profiling (Kinase Panel) d->e f In Vitro Anti-inflammatory Assay (e.g., NO production in Macrophages) d->f g Structure-Activity Relationship (SAR) Studies e->g f->g h ADME/Tox Profiling g->h

Sources

The Morpholinopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Morpholinopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinopyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of morpholinopyrimidine derivatives, with a primary focus on their well-established anticancer and anti-inflammatory effects. We delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the design and discovery of novel therapeutics based on the morpholinopyrimidine framework.

Introduction: The Chemical Elegance and Biological Significance of the Morpholinopyrimidine Core

The fusion of a pyrimidine ring with a morpholine moiety creates the morpholinopyrimidine scaffold, a structure that has proven to be a "privileged" pharmacophore in drug discovery. The pyrimidine ring, a fundamental component of nucleic acids, provides a versatile template for molecular interactions, while the morpholine group often enhances pharmacokinetic properties such as solubility and metabolic stability.[1] This unique combination has led to the development of a plethora of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects.[2][3]

The diverse bioactivities of these derivatives stem from their ability to interact with a wide range of biological targets, most notably protein kinases.[4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the overall planar structure allows for effective stacking interactions within the ATP-binding pockets of kinases. The morpholine substituent can further modulate binding affinity and selectivity. This guide will explore the key biological activities of morpholinopyrimidine derivatives, with a particular emphasis on their role as kinase inhibitors in cancer and as modulators of inflammatory pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholinopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their potent inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism of anticancer action for many morpholinopyrimidine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[6] Morpholinopyrimidine-based compounds often act as ATP-competitive inhibitors of PI3K and/or mTOR, effectively blocking the downstream signaling cascade that promotes tumor growth.[2]

Several morpholinopyrimidine derivatives have demonstrated potent dual inhibitory activity against both PI3K and mTOR, which can be advantageous in overcoming resistance mechanisms that may arise from targeting a single kinase in the pathway.[2]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Morpholino Morpholinopyrimidine Derivatives Morpholino->PI3K Inhibition Morpholino->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinopyrimidine derivatives.

Experimental Protocols for Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the morpholinopyrimidine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biochemical assays are crucial for confirming the direct inhibitory effect of the compounds on the target kinases.

Protocol (General):

  • Kinase Reaction Setup: In a 96-well plate, combine the recombinant PI3K or mTOR enzyme, the morpholinopyrimidine derivative at various concentrations, and a specific substrate (e.g., PIP2 for PI3K).[8]

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Quantify the product of the kinase reaction. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production, or by detecting the phosphorylated substrate using specific antibodies in an ELISA-based format.[9]

  • Data Analysis: Determine the IC50 value of the compound for the inhibition of kinase activity.

Western blotting is used to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cancer cells.[6][10]

Protocol:

  • Cell Lysis: Treat cancer cells with the morpholinopyrimidine derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholinopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Generally, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring are explored to optimize kinase inhibitory activity and selectivity. Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to guide the design of more potent and selective inhibitors.[11][12]

Tabulated Data of Anticancer Activity
Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound A PI3Kα/mTORMCF-7 (Breast)0.05 / 0.12[2]
Compound B PI3Kδ/γJurkat (Leukemia)0.02 / 0.08[6]
Compound C Aurora A/BHCT116 (Colon)0.015 / 0.02[8]

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Morpholinopyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[3][13]

Mechanism of Action: Inhibition of iNOS and COX-2

A primary mechanism of the anti-inflammatory action of these derivatives is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 are hallmarks of inflammation. Certain morpholinopyrimidine compounds have been shown to suppress the expression and/or activity of these pro-inflammatory enzymes.

Anti_Inflammatory_Workflow cluster_0 Cell-Based Assay Workflow cluster_1 Downstream Analysis RAW_cells RAW 264.7 Macrophages Compound Morpholinopyrimidine Derivative Treatment RAW_cells->Compound LPS LPS Stimulation Incubation Incubation (24h) LPS->Incubation Compound->LPS Supernatant Collect Supernatant Incubation->Supernatant Cell_lysate Prepare Cell Lysate Incubation->Cell_lysate Griess_assay Griess Assay (NO Measurement) Supernatant->Griess_assay ELISA ELISA (Prostaglandin E2) Supernatant->ELISA qPCR RT-qPCR (iNOS/COX-2 mRNA) Cell_lysate->qPCR Western_blot Western Blot (iNOS/COX-2 Protein) Cell_lysate->Western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory activity of morpholinopyrimidine derivatives.

Experimental Protocols for Evaluating Anti-inflammatory Activity

RAW 264.7 murine macrophages are a commonly used cell line to study inflammatory responses.[14]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the morpholinopyrimidine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine and Prostaglandin Measurement (ELISA): Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) in the cell culture supernatant.

  • Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA expression levels of iNOS and COX-2.

  • Protein Expression Analysis (Western Blot): Prepare cell lysates and perform Western blotting as described in section 2.2.3, using antibodies against iNOS and COX-2.

Tabulated Data of Anti-inflammatory Activity
Compound IDTarget(s)AssayIC50 (µM)Reference
Compound D iNOS/COX-2NO Production (RAW 264.7)5.2[13]
Compound E iNOSNO Production (RAW 264.7)8.1
Compound F COX-2PGE2 Production (RAW 264.7)12.5

Other Notable Biological Activities

Beyond their well-documented anticancer and anti-inflammatory effects, morpholinopyrimidine derivatives have shown promise in other therapeutic areas.

Antimicrobial Activity

Several morpholinopyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[7][15] The exact mechanisms are varied but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.

  • Serial Dilution: Perform a serial two-fold dilution of the morpholinopyrimidine compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral and CNS Activities

The morpholinopyrimidine scaffold has also been explored for its potential in developing antiviral and CNS-active agents.[2][3] The morpholine moiety can improve blood-brain barrier permeability, making these compounds attractive for targeting CNS disorders.[1] Further research is ongoing to fully elucidate their potential in these areas.

Conclusion and Future Perspectives

The morpholinopyrimidine scaffold has proven to be a highly fruitful starting point for the development of a wide array of biologically active compounds. The extensive research into their anticancer and anti-inflammatory properties has yielded potent inhibitors of key signaling pathways and inflammatory mediators. The versatility of this scaffold, coupled with the potential for chemical modification, ensures its continued importance in medicinal chemistry.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.

  • Exploring Novel Mechanisms: Investigating new biological targets and mechanisms of action for morpholinopyrimidine derivatives.

  • Expanding Therapeutic Applications: Further exploring the potential of these compounds in treating a wider range of diseases, including neurodegenerative and infectious diseases.

  • Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy and pharmacokinetic profiles of promising candidates.

The continued exploration of the chemical space around the morpholinopyrimidine core holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

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  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Retrieved from [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • MDPI. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

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2-Morpholinopyrimidine-5-carboxylic Acid: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering an efficient path to high-quality lead compounds. Central to this strategy is the selection of well-characterized, versatile, and synthetically tractable fragments. This guide provides a deep dive into the 2-morpholinopyrimidine-5-carboxylic acid core, a fragment that has garnered significant attention in medicinal chemistry. We will explore its physicochemical properties, strategic advantages in drug design, detailed synthetic protocols, and its role as a foundational scaffold for the development of potent and selective inhibitors, particularly in the realm of protein kinases. This document serves as a technical resource for researchers aiming to leverage this privileged fragment in their drug discovery programs.

The Rationale for 2-Morpholinopyrimidine-5-carboxylic Acid in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) begins with the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial "hits" are then optimized into more potent lead compounds through a structure-guided process of fragment growing, linking, or merging. The success of an FBDD campaign is critically dependent on the quality of the fragment library. An ideal fragment should possess favorable physicochemical properties, present clear vectors for synthetic elaboration, and be capable of forming high-quality interactions with the target protein.

The 2-morpholinopyrimidine-5-carboxylic acid scaffold has emerged as a fragment of significant interest due to its unique combination of features that align perfectly with the principles of FBDD. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs and is a key component of DNA and RNA. The morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, while the carboxylic acid provides a strong hydrogen bonding and salt bridge-forming capability, in addition to serving as a versatile synthetic handle.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines for the properties of an ideal fragment: a molecular weight (MW) of ≤ 300 Da, no more than 3 hydrogen bond donors (HBD), no more than 3 hydrogen bond acceptors (HBA), and a calculated octanol-water partition coefficient (cLogP) of ≤ 3. These parameters are designed to ensure that the fragment has good aqueous solubility and a higher probability of binding efficiently to the target.

Let's analyze the physicochemical properties of 2-morpholinopyrimidine-5-carboxylic acid:

PropertyValue"Rule of Three" Compliance
Molecular Weight (MW)209.2 g/mol Yes (≤ 300)
Hydrogen Bond Donors (HBD)1Yes (≤ 3)
Hydrogen Bond Acceptors (HBA)5No (> 3)
cLogP~0.1 - 0.5Yes (≤ 3)
Rotatable Bonds2Yes (≤ 3, an informal but common criterion)
Polar Surface Area (PSA)76.0 ŲFavorable for cell permeability

While the number of hydrogen bond acceptors slightly exceeds the strict Ro3 guideline, this is often seen as a favorable trade-off. The multiple acceptors (the two nitrogen atoms in the pyrimidine ring, the oxygen of the morpholine, and the two oxygens of the carboxylic acid) provide multiple opportunities for forming specific interactions with a protein target, which can be a significant advantage for a starting fragment. The low molecular weight and cLogP ensure that the fragment remains in a favorable physicochemical space for optimization.

Synthesis of the 2-Morpholinopyrimidine-5-carboxylic Acid Core and its Derivatives

A key advantage of the 2-morpholinopyrimidine scaffold is its synthetic accessibility. The core can be constructed through robust and well-established chemical transformations, allowing for the efficient generation of analogues for structure-activity relationship (SAR) studies.

General Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters

A versatile and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be readily adapted for the synthesis of the 2-morpholino analogue. This method avoids substitution at the 4-position of the pyrimidine ring, a common challenge with other synthetic approaches. The key steps involve the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.

Synthesis_of_2_Morpholinopyrimidine_5_Carboxylic_Acid cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Pathway cluster_products Products Methyl Formate Methyl Formate Condensation Condensation Methyl Formate->Condensation Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate->Condensation Sodium Hydride Sodium Hydride Sodium Hydride->Condensation Base Morpholine Amidinium Salt Morpholine Amidinium Salt Cyclization Cyclization Morpholine Amidinium Salt->Cyclization Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Condensation->Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Intermediate Methyl 2-morpholinopyrimidine-5-carboxylate Methyl 2-morpholinopyrimidine-5-carboxylate Cyclization->Methyl 2-morpholinopyrimidine-5-carboxylate Ester Intermediate Ester Hydrolysis Ester Hydrolysis 2-Morpholinopyrimidine-5-carboxylic Acid 2-Morpholinopyrimidine-5-carboxylic Acid Ester Hydrolysis->2-Morpholinopyrimidine-5-carboxylic Acid Final Product Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate->Cyclization Methyl 2-morpholinopyrimidine-5-carboxylate->Ester Hydrolysis e.g., LiOH, H2O

Caption: Synthetic route to 2-morpholinopyrimidine-5-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-morpholinopyrimidine-5-carboxylate

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The resulting precipitate is the sodium salt.

  • Cyclization: To a solution of the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add morpholine-4-carboximidamide hydrochloride (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-morpholinopyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-Morpholinopyrimidine-5-carboxylic Acid

  • Hydrolysis: Dissolve the methyl 2-morpholinopyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification and Isolation: Once the hydrolysis is complete, carefully acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final 2-morpholinopyrimidine-5-carboxylic acid.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The 2-morpholinopyrimidine scaffold is a well-recognized "hinge-binding" motif in a multitude of protein kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural feature across the kinome. This makes the 2-morpholinopyrimidine core an excellent starting point for the development of potent and selective kinase inhibitors.

While a direct FBDD campaign starting with 2-morpholinopyrimidine-5-carboxylic acid may not be explicitly detailed in the public literature, numerous studies on the development of kinase inhibitors from this scaffold exemplify the principles of fragment-to-lead optimization.

Fragment Growing from the Core Scaffold

The carboxylic acid at the 5-position and the potential for substitution on the morpholine ring provide clear vectors for "fragment growing." This strategy involves the addition of chemical moieties to the core fragment to extend into and interact with adjacent pockets of the protein's binding site, thereby increasing potency and selectivity.

For instance, in the development of dual PI3K/mTOR inhibitors, the 2-morpholinopyrimidine core serves as the anchor in the ATP-binding site. The carboxylic acid can be converted to an amide, which can then be further functionalized. These modifications allow the molecule to access and interact with other regions of the active site, leading to a significant increase in inhibitory activity.

Fragment_Growing cluster_fbdd Fragment-to-Lead Optimization Fragment_Hit 2-Morpholinopyrimidine (Core Fragment) Vector_Elaboration Synthetic Elaboration (e.g., at C5-position) Fragment_Hit->Vector_Elaboration Identifies vectors for growth Lead_Compound Potent Lead Compound (e.g., Kinase Inhibitor) Vector_Elaboration->Lead_Compound Increases potency and selectivity

Caption: The fragment growing strategy in FBDD.

Structure-Activity Relationship (SAR) of 2-Morpholinopyrimidine Derivatives

The SAR of 2-morpholinopyrimidine derivatives has been extensively explored, particularly in the context of kinase inhibition. These studies provide valuable insights into how modifications to the core scaffold influence biological activity.

  • The 2-Morpholino Group: This group is often crucial for maintaining solubility and can also engage in hydrogen bonding interactions. Modifications to the morpholine ring are generally not well-tolerated if they disrupt its favorable physicochemical properties.

  • The Pyrimidine Core: As the primary hinge-binding element, the pyrimidine ring is typically conserved.

  • Substitution at the 5-Position: This position is a key vector for optimization. As demonstrated in the development of PI3K/mTOR inhibitors, the conversion of the 5-carbonitrile (a surrogate for the carboxylic acid in this context) to various substituted hydrazones led to a significant increase in potency. For example, compounds with aromatic substituents at this position showed enhanced activity, likely due to additional hydrophobic or pi-stacking interactions within the active site.

  • Substitution at the 4- and 6-Positions: While the parent fragment in this guide is unsubstituted at these positions, modifications here can also be used to fine-tune activity and selectivity. For example, the introduction of small alkyl or amino groups can modulate the electronic properties of the pyrimidine ring and provide additional interaction points.

Experimental Protocols for Fragment Screening and Characterization

Once a fragment like 2-morpholinopyrimidine-5-carboxylic acid is identified as a potential starting point, a series of biophysical and biochemical assays are employed to confirm its binding to the target protein and to guide its optimization.

Biophysical Screening Methods
  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF is a rapid and cost-effective method for primary fragment screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on ligand-protein interactions, including association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD). It is highly sensitive and can detect the weak binding of fragments.

  • X-ray Crystallography: This is the gold standard for structure-based drug design. Soaking a crystal of the target protein with a solution of the fragment can reveal the precise binding mode of the fragment in the active site. This structural information is invaluable for guiding the elaboration of the fragment into a more potent inhibitor.

Biochemical Assays for Functional Activity

Once a fragment has been confirmed to bind to the target, its functional effect must be assessed. For kinase targets, this typically involves enzymatic assays that measure the inhibition of the kinase's phosphoryl transfer activity. These assays can be performed using various formats, such as fluorescence-based assays or radiometric assays.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (including 2-morpholinopyrimidine -5-carboxylic acid) Biophysical_Screening Biophysical Screening (DSF, SPR, X-ray) Fragment_Library->Biophysical_Screening Hit_Identification Hit Identification Biophysical_Screening->Hit_Identification SAR_by_Synthesis SAR by Synthesis (Analogue Generation) Hit_Identification->SAR_by_Synthesis Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) SAR_by_Synthesis->Biochemical_Assays Lead_Optimization Lead Optimization SAR_by_Synthesis->Lead_Optimization Biochemical_Assays->SAR_by_Synthesis Iterative Optimization

Caption: A typical Fragment-Based Drug Design workflow.

Conclusion and Future Directions

The 2-morpholinopyrimidine-5-carboxylic acid scaffold represents a highly valuable starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven ability to interact with key biological targets, such as protein kinases, make it a privileged fragment for medicinal chemists. The principles and protocols outlined in this guide provide a framework for researchers to effectively utilize this core in their own drug discovery programs.

Future efforts in this area will likely focus on expanding the diversity of substituents at the 5-position to explore a wider range of chemical space and to develop inhibitors with novel selectivity profiles. Furthermore, the application of this fragment to other target classes beyond kinases remains a promising avenue for future research. As our understanding of protein-ligand interactions continues to grow, the strategic use of well-designed fragments like 2-morpholinopyrimidine-5-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of medicines.

References

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  • Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

The Pyrimidine Core: A Privileged Scaffold for Dual PI3K/mTOR Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide array of human cancers has established it as a major target for oncological drug discovery.[1][2] Dual inhibition of both PI3K and mTOR has emerged as a promising therapeutic strategy, offering the potential for a more profound and durable blockade of this pathway compared to single-target agents.[3][4] This guide provides a comprehensive technical overview of the discovery and development of novel PI3K/mTOR inhibitors centered on the pyrimidine core, a privileged scaffold in medicinal chemistry. We will delve into the rationale for dual inhibition, the synthetic chemistry of pyrimidine-based inhibitors, structure-activity relationship (SAR) insights, and the preclinical evaluation methodologies essential for advancing these compounds towards clinical development.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a complex and interconnected signaling cascade. PI3K, upon activation by growth factors, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including the activation of mTOR.

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization. Importantly, a negative feedback loop exists where S6K1, a downstream effector of mTORC1, can inhibit insulin receptor substrate 1 (IRS1), thereby dampening upstream PI3K signaling. Inhibition of mTORC1 alone can relieve this feedback, leading to the paradoxical activation of AKT, which may limit the therapeutic efficacy of mTORC1-selective inhibitors.[4]

Dual PI3K/mTOR inhibitors, by targeting both the upstream kinase (PI3K) and a key downstream node (mTOR), can circumvent this feedback mechanism, leading to a more comprehensive and sustained shutdown of the pathway.[4] This vertical inhibition strategy is anticipated to result in broader efficacy across different cancer genotypes and potentially overcome resistance mechanisms that arise from pathway reactivation.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 AKT->mTORC2 activates S6K1 S6K1 mTORC1->S6K1 Survival Cell Survival mTORC2->Survival S6K1->PI3K inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation Feedback Negative Feedback

Figure 1: Simplified PI3K/mTOR signaling pathway highlighting the negative feedback loop.

The Pyrimidine Scaffold in PI3K/mTOR Inhibitor Design

The pyrimidine ring is a versatile heterocyclic scaffold that has been extensively utilized in the design of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP substrate with the kinase domain. Furthermore, the pyrimidine core offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A number of pyrimidine-containing PI3K inhibitors have been reported, with some of the earliest selective PI3Kα inhibitors belonging to this class.[5] The exploration of various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thienopyrimidines, has led to the discovery of potent dual PI3K/mTOR inhibitors.[3]

Synthesis of Pyrimidine-Based Cores

The synthesis of substituted pyrimidines is a well-established area of heterocyclic chemistry. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For more complex, fused pyrimidine systems, multi-step synthetic sequences are often required.

Example Synthetic Scheme: Synthesis of a Pyrido[2,3-d]pyrimidine Core

A representative synthesis of a 2-amino-4-methylpyrido[2,3-d]pyrimidine core, a scaffold for novel PI3K/mTOR dual inhibitors, is outlined below.[3] This multi-step synthesis typically starts from commercially available starting materials and involves the construction of the fused heterocyclic ring system.

Synthetic_Workflow Start Starting Materials (e.g., 2-amino-3-cyanopyridine) Step1 Step 1: Condensation (e.g., with ethyl acetoacetate) Start->Step1 Intermediate1 Intermediate A (Pyridopyrimidinone) Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 Intermediate B (Chlorinated Pyridopyrimidine) Step2->Intermediate2 Step3 Step 3: Amination (e.g., with various amines) Intermediate2->Step3 Final Final Products (Pyrido[2,3-d]pyrimidine derivatives) Step3->Final

Figure 2: Generalized workflow for the synthesis of pyridopyrimidine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrimidine-based PI3K/mTOR inhibitors, SAR exploration typically focuses on modifications at various positions of the core scaffold.[6]

Key SAR Insights for a Pyrido[3,2-d]pyrimidine Series:

For a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, the following SAR observations have been made:[7]

  • C-2 Position: Substitution with a 3-hydroxyphenyl group often leads to potent inhibition, with the hydroxyl group forming a key hydrogen bond with the side chain of an aspartate residue in the kinase active site.[7]

  • C-4 Position: A morpholine group is frequently employed at this position as it can form a hydrogen bond with the hinge region of the kinase.[7]

  • C-7 Position: Chemical diversity at this position can be explored to fine-tune the selectivity profile. Different substituents can modulate the balance of activity between PI3K and mTOR.[7]

CompoundC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference H50>1000
1a Phenyl15250
1b 4-Fluorophenyl8150
1c 3-Pyridyl380

Data is illustrative and based on trends reported in the literature.[7]

Preclinical Evaluation of Pyrimidine-Based PI3K/mTOR Inhibitors

A rigorous preclinical evaluation is essential to characterize the biological activity of novel inhibitors and to identify promising candidates for further development. This typically involves a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo efficacy and pharmacokinetic studies.

In Vitro Evaluation

4.1.1. Kinase Inhibition Assays

The primary assessment of a compound's potency is determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the enzymatic activity of purified PI3K and mTOR kinases.

Protocol: In Vitro PI3Kα Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagents:

    • Purified recombinant PI3Kα enzyme

    • Eu-anti-GST antibody

    • Alexa Fluor™ 647-labeled lipid kinase substrate (e.g., PIP2)

    • ATP

    • Test compound (serially diluted)

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PI3Kα enzyme and the Eu-anti-GST antibody.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

    • Add the Alexa Fluor™ 647-labeled lipid kinase substrate and ATP to initiate the kinase reaction.

    • Incubate for another defined period (e.g., 60 minutes) at room temperature.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the FRET ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

4.1.2. Cellular Assays

Cell-based assays are critical for assessing the on-target activity of inhibitors in a more physiologically relevant context. These assays typically measure the inhibition of downstream signaling events or the antiproliferative effects of the compounds.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture:

    • Seed cancer cells known to have an activated PI3K/mTOR pathway (e.g., U87 MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT (e.g., p-AKT Ser473) and S6K (e.g., p-S6K Thr389).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

4.1.3. Antiproliferative Assays

These assays determine the ability of the inhibitors to suppress the growth of cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the compound concentration.

In Vivo Evaluation

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

4.2.1. Pharmacokinetic (PK) Studies

PK studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. This information is crucial for establishing an appropriate dosing regimen for efficacy studies.

Protocol: Murine Pharmacokinetic Study

  • Animal Model:

    • Use a suitable mouse or rat strain (e.g., BALB/c mice).

  • Dosing:

    • Administer the test compound via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%).

4.2.2. In Vivo Efficacy Studies (Xenograft Models)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor activity of novel compounds.

Protocol: Human Tumor Xenograft Study

  • Cell Implantation:

    • Implant a suspension of human cancer cells (e.g., PC-3M prostate cancer cells) subcutaneously into the flank of nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

  • Treatment:

    • Administer the test compound or vehicle to the respective groups at a specified dose and schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint:

    • Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

    • Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Future Directions and Clinical Perspective

The development of dual PI3K/mTOR inhibitors with a pyrimidine core continues to be an active area of research. While several dual inhibitors have entered clinical trials, challenges such as dose-limiting toxicities have been encountered.[8][9] Future efforts will likely focus on:

  • Improving Selectivity: Designing inhibitors with improved selectivity for specific PI3K isoforms in combination with mTOR inhibition to potentially mitigate off-target toxicities.

  • Targeting Resistance Mutations: Developing next-generation inhibitors that are active against acquired resistance mutations in PI3K or mTOR.

  • Combination Therapies: Exploring the synergistic potential of pyrimidine-based PI3K/mTOR inhibitors with other targeted agents or immunotherapies to enhance antitumor efficacy.

  • PROTACs: The development of PROTACs (Proteolysis Targeting Chimeras) that can induce the degradation of both PI3K and mTOR represents an exciting new frontier.[10]

The pyrimidine scaffold has proven to be a highly valuable starting point for the discovery of potent and effective dual PI3K/mTOR inhibitors. Through continued medicinal chemistry efforts, guided by a deep understanding of the underlying biology and the application of robust preclinical evaluation methodologies, it is anticipated that novel pyrimidine-based inhibitors will emerge as important therapeutic options for cancer patients.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine deriv
  • Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. NIH.
  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR P
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
  • A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. MDPI.
  • PI3K/mTOR identified as essential by in vitro and in vivo functional...
  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiprolifer
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias. PMC - PubMed Central.
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed.
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
  • Abstract IA26: Clinical development of PI3K/AKT pathway inhibitors in breast cancer.
  • Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells. ScienceOpen.

Sources

The Morpholine Moiety: A Double-Edged Sword in Drug Design for Optimizing Solubility and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. This six-membered saturated heterocycle, containing both an oxygen and a nitrogen atom, offers a unique combination of features that can be strategically leveraged to enhance aqueous solubility and fine-tune metabolic stability. However, its influence is not universally positive, and a deep understanding of its behavior is paramount for successful drug design. This technical guide provides a comprehensive analysis of the morpholine ring's impact on drug solubility and metabolism, offering field-proven insights and detailed experimental methodologies for the discerning researcher.

The Physicochemical Character of the Morpholine Ring: A Foundation for its Effects

The morpholine ring's influence on drug properties stems from its distinct structural and electronic characteristics. Its chair-like, flexible conformation allows it to adapt to various binding pockets, while the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom governs its interactions with the biological environment.

Basicity and pKa: A Key Determinant of Solubility

The nitrogen atom in the morpholine ring is a weak base, with a pKa value that can be advantageous for drug design. This reduced basicity, compared to other cyclic amines like piperidine, is a direct consequence of the electron-withdrawing effect of the oxygen atom. This property is crucial as it can prevent strong, off-target interactions with acidic biopolymers and can influence the ionization state of the molecule at physiological pH, thereby impacting solubility and membrane permeability.

Polarity and Hydrogen Bonding Capacity

The ether oxygen atom imparts polarity to the morpholine ring and serves as a hydrogen bond acceptor. This capability to form hydrogen bonds with water molecules is a primary reason for the solubility-enhancing effect of the morpholine moiety. By introducing this polar group, medicinal chemists can often disrupt the crystal lattice energy of a solid compound and improve its interaction with aqueous media, leading to increased solubility.

The Morpholine Ring's Impact on Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The incorporation of a morpholine ring is a widely employed strategy to mitigate this issue.

Mechanisms of Solubility Enhancement

The primary mechanisms by which the morpholine ring improves solubility are:

  • Increased Polarity and Hydrophilicity: The introduction of the polar oxygen and nitrogen atoms increases the overall polarity of the drug molecule, making it more compatible with water.

  • Disruption of Crystal Packing: The non-planar, flexible nature of the morpholine ring can disrupt the ordered packing of molecules in a solid crystal, reducing the energy required to dissolve the compound.

  • Formation of Solvated Species: The ability of the morpholine ring to engage in hydrogen bonding with water molecules facilitates the formation of a stable solvation shell around the drug molecule, favoring its dissolution.

Case Studies and Structure-Activity Relationships

Numerous examples in the literature demonstrate the positive impact of the morpholine ring on solubility. For instance, its incorporation into various kinase inhibitors and central nervous system (CNS) active agents has been shown to significantly improve their aqueous solubility and overall pharmacokinetic profiles. The strategic placement of the morpholine moiety within the molecular scaffold is critical to maximizing its solubility-enhancing effect without compromising target affinity.

Navigating the Metabolic Landscape of Morpholine-Containing Drugs

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The morpholine ring, while often introduced to improve metabolic stability, can also be a site of metabolic transformation.

Common Metabolic Pathways

The metabolism of the morpholine ring is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics.

Common metabolic transformations of the morpholine ring include:

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the rest of the drug molecule.

  • C-oxidation: Hydroxylation at one of the carbon atoms of the morpholine ring, often at the position alpha to the nitrogen or oxygen.

  • Ring Opening: Cleavage of the C-N or C-O bonds within the morpholine ring, leading to the formation of linear metabolites.

The specific metabolic pathway that predominates depends on the overall structure of the drug molecule and the specific CYP isoforms involved.

The Role of Cytochrome P450 Enzymes

Several CYP isoforms, including CYP3A4, have been implicated in the metabolism of morpholine-containing drugs. Understanding which CYP enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. For example, co-administration of a morpholine-containing drug that is a substrate for CYP3A4 with a potent inhibitor of this enzyme could lead to increased plasma concentrations of the drug and potential toxicity.

Strategies to Modulate Metabolism

While the morpholine ring can be a metabolic liability, its metabolic fate can be modulated through strategic chemical modifications. These strategies include:

  • Steric Hindrance: Introducing bulky substituents near the morpholine ring can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

  • Electronic Effects: Modifying the electronic properties of the morpholine ring or adjacent functionalities can alter its susceptibility to enzymatic attack.

  • Bioisosteric Replacement: In cases where the morpholine ring is a major site of metabolism, it can be replaced with a bioisostere that retains the desired physicochemical properties but is less prone to metabolic degradation.

Experimental Protocols for Assessing Solubility and Metabolism

A robust experimental evaluation of solubility and metabolic stability is essential in the drug discovery and development process.

Determination of Aqueous Solubility

Several methods are available to determine the aqueous solubility of a compound, with the choice of method depending on the stage of development and the amount of compound available.

Table 1: Comparison of Common Solubility Determination Methods

MethodPrincipleThroughputSample Requirement
Shake-Flask Method Equilibrium is established between the solid compound and the solution.LowHigh
Kinetic Solubility Precipitation of the compound from a DMSO stock solution is monitored.HighLow
Potentiometric Titration The pH at which the compound precipitates is determined.MediumMedium

Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Validation: Ensure that the presence of solid compound at the end of the experiment confirms that a saturated solution was achieved.

In Vitro Metabolism Assays

In vitro metabolism assays are crucial for identifying metabolic pathways, determining metabolic stability, and assessing the potential for drug-drug interactions.

Table 2: Overview of In Vitro Metabolism Systems

SystemDescriptionAdvantagesDisadvantages
Liver Microsomes Subcellular fraction containing CYP enzymes.High throughput, cost-effective.Lacks phase II enzymes and cofactors.
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes.More physiologically relevant.Lower throughput, more expensive.
Recombinant Enzymes Individual CYP isoforms expressed in a cellular system.Allows for reaction phenotyping.Does not capture the complexity of the whole liver.

Step-by-Step Protocol: Metabolic Stability Assay using Liver Microsomes

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, the test compound, and a buffer solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C to allow the compound to bind to the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Impact: Diagrams and Workflows

The Morpholine Ring: Structure and Properties

Caption: Physicochemical properties of the morpholine ring.

Workflow for Assessing the Impact on Solubility and Metabolism

cluster_design Drug Design & Synthesis cluster_solubility Solubility Assessment cluster_metabolism Metabolism Assessment cluster_analysis Data Analysis & Iteration Start Lead Compound Incorporate Incorporate Morpholine Ring Start->Incorporate Synthesize Synthesize Analogues Incorporate->Synthesize Sol_Assay Aqueous Solubility Assay (e.g., Shake-Flask) Synthesize->Sol_Assay Met_Stab Metabolic Stability Assay (e.g., Microsomes) Synthesize->Met_Stab Sol_Data Solubility Data Sol_Assay->Sol_Data Analyze Analyze SAR Sol_Data->Analyze Met_ID Metabolite Identification Met_Stab->Met_ID Met_ID->Analyze Decision Decision: Optimize or Advance? Analyze->Decision Optimize Further Optimization (e.g., Bioisosteric Replacement) Decision->Optimize Optimize Advance Advance to In Vivo Studies Decision->Advance Advance Optimize->Incorporate Iterate

Caption: Integrated workflow for drug development.

Conclusion and Future Perspectives

The morpholine ring is a powerful and versatile tool in the medicinal chemist's armamentarium for enhancing drug solubility and modulating metabolism. Its unique combination of a weakly basic nitrogen and a polar oxygen atom within a flexible ring system provides a rational basis for its frequent use in drug design. However, a thorough understanding of its potential metabolic liabilities and a rigorous experimental evaluation are essential to fully harness its benefits. Future research will likely focus on the development of novel morpholine bioisosteres with improved metabolic stability and the application of computational models to more accurately predict the impact of the morpholine moiety on drug properties. By integrating these advanced strategies, drug development professionals can continue to leverage the power of the morpholine ring to design safer and more effective medicines.

References

  • G. T. C. Martins, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2784-2803. [Link]

  • A. P. Kourounakis, D. Xanthopoulos, & A. Tzara. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • A. Jain & S. K. Sahu. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • S. S. Swain, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 1039-1055. [Link]

  • M. C. D'Amico, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • A. P. Kourounakis, D. Xanthopoulos, & A. Tzara. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • C. Poupin, et al. (2000).

Methodological & Application

Application Notes and Protocols for the Synthesis of Morpholinopyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Morpholinopyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its prevalence is underscored by the fact that nitrogen-based heterocycles are present in over 60% of small molecule drugs approved by the FDA.[2][3] Among the vast array of pyrimidine derivatives, those incorporating a morpholine moiety and a 5-carbonitrile group have garnered significant attention in drug discovery. These scaffolds are being actively investigated for a range of pharmacological activities, including potent anti-inflammatory[2][3][4][5] and anticancer properties, often acting as inhibitors of key signaling pathways like PI3K/mTOR.[1][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of morpholinopyrimidine-5-carbonitrile derivatives. It is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step guide but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Multi-Step Approach to the Core Scaffold

The synthesis of morpholinopyrimidine-5-carbonitrile derivatives is typically achieved through a multi-step sequence. A common and effective strategy begins with the construction of a functionalized pyrimidine ring, followed by sequential modifications to introduce the desired morpholine and other substituents. One of the most versatile methods for constructing the initial pyrimidine ring is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a derivative like ethyl cyanoacetate), and urea or thiourea.[1][8]

This foundational structure is then strategically modified. A critical step involves the introduction of a good leaving group, typically a chlorine atom, at the position where the morpholine moiety will be introduced. This is usually accomplished through chlorination using reagents like phosphorus oxychloride (POCl₃).[1][8] The subsequent nucleophilic aromatic substitution with morpholine yields the target scaffold.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing morpholinopyrimidine-5-carbonitrile derivatives.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Morpholine Installation A Aldehyde + Ethyl Cyanoacetate + Thiourea B 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile A->B Biginelli Reaction (e.g., K₂CO₃, Ethanol, Reflux) C S-Alkylated Pyrimidine Intermediate B->C Alkyl Halide (e.g., CH₃I) (DMF, 0-5 °C) D 4-Chloro-pyrimidine Intermediate C->D POCl₃, Reflux E Target Morpholinopyrimidine-5-carbonitrile Derivative D->E Morpholine, Reflux (e.g., Dry Benzene)

Caption: General multi-step synthesis of morpholinopyrimidine-5-carbonitrile derivatives.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 2-(alkylthio)-4-morpholino-6-arylpyrimidine-5-carbonitrile derivative. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific substrates used.

Materials and Reagents
  • Substituted aromatic aldehyde

  • Ethyl cyanoacetate

  • Thiourea

  • Potassium carbonate (anhydrous)

  • Ethanol (absolute)

  • Methyl iodide (or other alkyl halide)

  • N,N-Dimethylformamide (DMF, dry)

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Benzene (dry)

  • Crushed ice

  • Sodium bicarbonate (saturated solution)

  • Brine solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology

Step 1: Synthesis of 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [1][8]

  • To a solution of the substituted aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in absolute ethanol (50 mL), add anhydrous potassium carbonate (15 mmol).

  • Reflux the reaction mixture with stirring for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid to pH 5-6.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Step 2: Synthesis of 2-(Methylthio)-6-aryl-4-oxo-3,4-dihydropyrimidine-5-carbonitrile [1]

  • Dissolve the product from Step 1 (8 mmol) in dry DMF (30 mL) in a flask placed in an ice bath (0-5 °C).

  • Add methyl iodide (9 mmol) dropwise to the stirred solution.

  • Continue stirring at 0-5 °C for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

Step 3: Synthesis of 4-Chloro-2-(methylthio)-6-arylpyrimidine-5-carbonitrile [1][8]

  • Take the S-alkylated product from Step 2 (5 mmol) in a round-bottom flask and add phosphorus oxychloride (15 mL).

  • Reflux the mixture for 5-7 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 4-Morpholino-2-(methylthio)-6-arylpyrimidine-5-carbonitrile [1]

  • Dissolve the chlorinated intermediate from Step 3 (3 mmol) in dry benzene (20 mL).

  • Add morpholine (6 mmol, 2 equivalents) to the solution.

  • Reflux the reaction mixture for 11 hours.

  • After cooling, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by column chromatography to yield the desired morpholinopyrimidine-5-carbonitrile derivative.

Mechanism and Rationale

The synthetic sequence is a logical progression of well-established organic reactions. The initial Biginelli reaction is a powerful multicomponent reaction that efficiently constructs the pyrimidine core.[9][10][11][12][13] The use of thiourea leads to the 2-thioxo derivative, which is then alkylated at the sulfur atom, a soft nucleophile, with an alkyl halide.

The subsequent chlorination with POCl₃ is a crucial step that transforms the 4-oxo group into a 4-chloro substituent. This is a classic conversion of a carbonyl group in a heterocyclic system into a reactive leaving group. The chlorine at the 4-position of the pyrimidine ring is now activated towards nucleophilic aromatic substitution.

Finally, the introduction of morpholine occurs via an SNAr mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom bearing the chlorine. The aromaticity of the pyrimidine ring is temporarily disrupted and then restored upon the departure of the chloride ion, yielding the stable final product.

Reaction Mechanism Visualization

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) A 4-Chloro-pyrimidine C Meisenheimer Complex (Intermediate) A->C + Morpholine B Morpholine B->C D Target Product C->D - H⁺ E Chloride Ion C->E - Cl⁻

Caption: Simplified SNAr mechanism for morpholine installation.

Critical Parameters and Optimization

  • Purity of Reagents and Solvents: The use of dry solvents, particularly in the S-alkylation and morpholine substitution steps, is critical to prevent unwanted side reactions.

  • Temperature Control: Maintaining the temperature at 0-5 °C during S-alkylation minimizes the potential for N-alkylation.

  • Reaction Monitoring: TLC is essential for monitoring the progress of each step to determine the optimal reaction time and ensure complete conversion.

  • Purification: Column chromatography is generally required to obtain highly pure final products, which is crucial for subsequent biological evaluation.

Data Summary: Representative Reaction Conditions

StepKey ReagentsSolventTemperatureTypical Duration
1. Biginelli Reaction Aldehyde, Ethyl Cyanoacetate, Thiourea, K₂CO₃EthanolReflux5-7 hours
2. S-Alkylation Methyl IodideDMF0-5 °C3 hours
3. Chlorination POCl₃NeatReflux5-7 hours
4. Morpholine Substitution MorpholineBenzeneReflux11 hours

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the synthesis of morpholinopyrimidine-5-carbonitrile derivatives. By understanding the underlying chemical principles and paying close attention to critical experimental parameters, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of this synthetic route allows for the generation of diverse libraries of compounds by varying the starting aldehyde and the alkylating agent, facilitating the exploration of structure-activity relationships.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13, 19119–19129. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - SciSpace. (n.d.). [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2022). Scientific Reports, 12(1), 18889. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). ChEMBL. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15(1), 6389. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2024). RSC Publishing. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19119–19129. [Link]

  • Synthesis of 2-Cyanopyrimidines. (2019). Molbank, 2019(4), M1086. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. (2019). Organic Letters, 21(8), 2745–2749. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. (2021). Journal of the Indian Chemical Society, 98(7), 100078. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2020). New Journal of Chemistry, 44(3), 1039-1047. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

  • Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]

  • Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(8), 3302-3311. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 793. [Link]

  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. (2024). Current Organic Chemistry, 28. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. (2019). Organic Letters, 21(8), 2745-2749. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Morpholinopyrimidine-5-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Morpholinopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of pharmacological properties.[2] The 2-morpholinopyrimidine-5-carboxylic acid scaffold, in particular, has emerged as a privileged structure in drug discovery, notably in the development of kinase inhibitors. The morpholine moiety often confers favorable properties such as increased aqueous solubility and metabolic stability, while the carboxylic acid at the 5-position serves as a versatile handle for further chemical elaboration. This scaffold is of significant interest for its potential in developing treatments for a range of diseases, including cancer.[3]

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of compounds based on a common scaffold, a key strategy in modern drug discovery.[4][5] By immobilizing the 2-morpholinopyrimidine-5-carboxylic acid core on a solid support, researchers can efficiently perform a series of reactions to build molecular diversity, with the significant advantage of simplified purification at each step.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-morpholinopyrimidine-5-carboxylic acid in solid-phase synthesis campaigns.

Core Principles and Strategic Considerations

The successful implementation of 2-morpholinopyrimidine-5-carboxylic acid in solid-phase synthesis hinges on three key stages: immobilization onto a suitable resin, on-resin chemical modification, and efficient cleavage of the final product from the solid support. The choice of resin and linker is critical, as it dictates the conditions under which the molecule is anchored and subsequently released.[7][8]

Resin Selection: A Critical First Step

The carboxylic acid functional group of 2-morpholinopyrimidine-5-carboxylic acid makes it amenable to attachment to a variety of commercially available resins. The choice of resin is primarily determined by the desired cleavage conditions and the chemical stability of the final products.

  • Wang Resin: This is a popular choice for the synthesis of molecules that are stable to moderately acidic conditions. The carboxylic acid is attached to the resin via an ester linkage, which can be cleaved with trifluoroacetic acid (TFA).[7]

  • Merrifield Resin: This resin forms a benzyl ester linkage with the carboxylic acid. Cleavage from Merrifield resin typically requires harsher conditions, such as treatment with hydrogen fluoride (HF).[8] For many complex heterocyclic molecules, the milder cleavage conditions offered by Wang resin are preferable.

Experimental Protocols

Protocol 1: Immobilization of 2-Morpholinopyrimidine-5-carboxylic acid onto Wang Resin

This protocol details the attachment of the pyrimidine scaffold to Wang resin, a common solid support for the synthesis of compounds with a C-terminal carboxylic acid upon cleavage.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • 2-Morpholinopyrimidine-5-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 2-Morpholinopyrimidine-5-carboxylic acid (3.0 mmol) in DMF (10 mL). Add DIC (3.0 mmol) and DMAP (0.3 mmol). Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling to Resin: Add the activated 2-Morpholinopyrimidine-5-carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 30 minutes. Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by cleaving a small sample and quantifying the released 2-Morpholinopyrimidine-5-carboxylic acid by UV-Vis spectroscopy or HPLC.

G cluster_0 Immobilization Workflow Start Swell Wang Resin in DMF Activate Activate 2-Morpholinopyrimidine-5-carboxylic acid (DIC, DMAP in DMF) Start->Activate 1. Prepare Acid Couple Couple to Resin (4-6 h) Activate->Couple 2. Add to Resin Wash_1 Wash (DMF, DCM, MeOH) Couple->Wash_1 3. Purify Cap Cap unreacted sites (Acetic Anhydride, Pyridine) Wash_1->Cap 4. Block Wash_2 Wash (DMF, DCM, MeOH) Cap->Wash_2 5. Purify Dry Dry Resin under Vacuum Wash_2->Dry 6. Isolate

Caption: Workflow for Immobilization.

Protocol 2: On-Resin Modification - A Representative Example

Once the 2-morpholinopyrimidine scaffold is anchored to the solid support, a variety of chemical transformations can be performed. The following is a representative example of a Suzuki coupling reaction to introduce diversity at a hypothetical reactive site on the pyrimidine ring (assuming a suitable precursor with a leaving group, e.g., a halogen, was initially attached to the resin).

Materials:

  • Resin-bound 2-morpholinopyrimidine derivative (with a leaving group)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • Resin Swelling: Swell the resin-bound pyrimidine (1.0 eq) in the reaction solvent.

  • Reaction Mixture Preparation: In a separate flask, dissolve the arylboronic acid (3.0 eq), palladium catalyst (0.1 eq), and base (3.0 eq) in the reaction solvent.

  • Coupling Reaction: Add the reaction mixture to the swollen resin. Heat the reaction at the desired temperature (e.g., 80 °C) for 8-12 hours under an inert atmosphere.

  • Washing: After cooling to room temperature, drain the reaction mixture and wash the resin thoroughly with the reaction solvent, water, DMF, DCM, and MeOH.

  • Monitoring: A small sample of the resin can be cleaved to check the progress of the reaction by LC-MS.

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the final compound from the Wang resin using trifluoroacetic acid (TFA).

Materials:

  • Resin-bound final product

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • DCM

Procedure:

  • Resin Preparation: Place the dry, resin-bound final product (e.g., 100 mg) in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap any reactive carbocations generated during cleavage.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA or DCM.

  • Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether. The product should precipitate out of solution.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether. Wash the product with cold ether two more times.

  • Drying and Purification: Dry the crude product under vacuum. The product can then be purified by standard techniques such as preparative HPLC.

G cluster_1 Cleavage and Isolation Workflow Start Dry Resin-Bound Product Cleave Treat with TFA/H₂O/TIS Cocktail (2-3 h) Start->Cleave 1. Release Filter Filter to Separate Resin Cleave->Filter 2. Separate Precipitate Precipitate Product in Cold Diethyl Ether Filter->Precipitate 3. Induce Precipitation Isolate Isolate by Centrifugation Precipitate->Isolate 4. Collect Purify Purify by HPLC Isolate->Purify 5. Final Purification

Caption: Workflow for Cleavage and Isolation.

Data and Troubleshooting

Parameter Recommendation Troubleshooting
Resin Loading 0.5 - 1.0 mmol/gLow Loading: Increase coupling time or use a more efficient coupling agent (e.g., HATU). Ensure the carboxylic acid is fully dissolved and activated.
Coupling Reagents DIC/DMAP, HATU, HBTUIncomplete Coupling: Double couple (repeat the coupling step). Use a more potent coupling reagent. Monitor the reaction using a colorimetric test (e.g., Kaiser test for free amines).
Solvents DMF, NMP, DCMPoor Swelling/Reactivity: Ensure anhydrous solvents are used. Consider alternative solvents like NMP for difficult couplings.
Cleavage Efficiency >90%Incomplete Cleavage: Extend cleavage time. Ensure the cleavage cocktail is fresh. For very stable linkages, a stronger acid may be required.

Conclusion

2-Morpholinopyrimidine-5-carboxylic acid is a valuable building block for the solid-phase synthesis of compound libraries, particularly in the pursuit of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the successful immobilization, on-resin modification, and cleavage of derivatives based on this privileged scaffold. By leveraging the efficiency of solid-phase synthesis, researchers can rapidly explore the structure-activity relationships of 2-morpholinopyrimidine derivatives, accelerating the drug discovery process.

References

  • Aparna, E.P.; Devaky, K.S.
  • Combin
  • van Maarseveen, J. H. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Comb Chem High Throughput Screen.1998, 1(4), 185-214.
  • N-phenyl-2-pyrimidine-amine derivatives, processes for the preparation thereof, medicaments comprising those compounds, and the use thereof in the preparation of pharmaceutical compositions for the therapeutic treatment of warm-blooded animals. US5521184A.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • Carboxylic Acid Linkers - Solid Phase Synthesis.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH.
  • Advances in the Solid Phase Synthesis of Pyrimidine Derivatives.
  • Catalytic Synthesis of Heterocycles via the Cleavage of Carbon-Heteroatom Bonds.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Pyrimidine deriv
  • A Short Review on Concept and Types of Combinatorial Chemistry. cr subscription agency.
  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
  • Process for the preparation of pyrimidine deriv
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Solid phase combinatorial synthesis of a xanthone library using click chemistry and its application to an embryonic stem cell probe.
  • Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles c
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. cr subscription agency.
  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal.
  • Unit 7 Part 2 Applying Combin

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the Quantitative Analysis of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of pyrimidine carboxylic acids, a class of molecules critical to numerous biological pathways and pharmaceutical development. We delve into the nuanced methodologies required for their accurate quantification in complex biological matrices using HPLC and LC-MS. This document moves beyond standard protocols to explain the underlying scientific principles that govern method development, from sample preparation to chromatographic separation and mass spectrometric detection. Detailed, field-proven protocols for both HPLC-UV and LC-MS/MS are provided, alongside validation data and troubleshooting insights, to empower researchers, scientists, and drug development professionals to build and implement robust analytical systems.

Introduction: The Analytical Challenge of Pyrimidine Carboxylic Acids

Pyrimidine carboxylic acids, such as orotic acid, are key intermediates in the de novo synthesis of pyrimidine nucleotides, which are the essential building blocks of DNA and RNA.[1] Aberrations in the levels of these metabolites can serve as critical biomarkers for various inborn errors of metabolism, such as urea cycle disorders, where elevated orotic acid excretion is a hallmark diagnostic indicator.[2][3] Furthermore, synthetic analogues like 5-fluorouracil (5-FU), a cornerstone of chemotherapy, and its metabolites, are pyrimidine derivatives whose therapeutic efficacy and toxicity are directly related to their concentration in biological fluids.[4][5][6][7]

The analytical challenge these molecules present stems from their inherent chemical properties. Pyrimidine carboxylic acids are highly polar, water-soluble, and often exist as anions at physiological pH. These characteristics lead to poor retention on traditional reversed-phase (RP) HPLC columns, which separate molecules based on hydrophobicity.[8] Consequently, specialized chromatographic strategies are required to achieve the retention and resolution necessary for accurate quantification. This guide will explore these strategies, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography, coupled with both UV and tandem mass spectrometry detection.

Foundational Strategy: Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the sample matrix (e.g., plasma, urine) while removing interfering substances like proteins and salts that can compromise the analytical column and detector. The choice of technique depends on the complexity of the matrix and the required sensitivity.

Expertise in Action: Why Simplicity Often Wins For many applications involving urine, a simple "dilute-and-shoot" approach is remarkably effective, particularly for LC-MS/MS analysis.[9] The high specificity of tandem mass spectrometry can often distinguish the analyte from matrix components without extensive cleanup. This minimizes sample handling, reduces the risk of analyte loss or degradation, and improves throughput. For plasma or serum, protein precipitation is the most common and efficient first step.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a robust starting point for extracting pyrimidine carboxylic acids from plasma, serum, or cell culture media.

  • Aliquot Sample: In a clean microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add Internal Standard: Spike the sample with an appropriate volume of a stable isotope-labeled internal standard (e.g., ¹⁵N₂-Orotic Acid) solution. This is crucial for accurate quantification as it corrects for variations in sample processing and instrument response.[2][10]

  • Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acidified organic solvent disrupts the hydration shell around proteins, causing them to denature and precipitate.[11]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the analytes, to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent (e.g., 90% Acetonitrile/10% Water). This step concentrates the analyte and ensures the injection solvent is compatible with the initial chromatographic conditions, which is critical for good peak shape, especially in HILIC.

  • Inject: The sample is now ready for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation s0 1. Aliquot Plasma/Serum s1 2. Add Internal Standard s0->s1 s2 3. Add Cold Acetonitrile (0.1% FA) s1->s2 s3 4. Vortex s2->s3 s4 5. Centrifuge (>14,000 x g) s3->s4 s5 6. Collect Supernatant s4->s5 s6 7. Evaporate & Reconstitute s5->s6 s7 8. Inject into LC-MS s6->s7

Caption: Protein precipitation workflow for biological fluids.

HPLC Analysis: Mastering Chromatographic Retention

The primary challenge in the HPLC analysis of pyrimidine carboxylic acids is achieving adequate retention on the stationary phase. Traditional C18 columns are often unsuitable because these polar analytes have little affinity for the hydrophobic surface and elute in or near the void volume.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become the premier technique for the separation of highly polar compounds.[12][13][14] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).

Mechanism Deep Dive: The Water Layer is Key In HILIC, the high organic content of the mobile phase promotes the adsorption of a water-enriched layer onto the surface of the polar stationary phase. Analyte retention is primarily driven by a partitioning mechanism between the bulk organic mobile phase and this immobilized aqueous layer.[13] More polar analytes partition more readily into the water layer, resulting in stronger retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This high organic content is also beneficial for LC-MS, as it promotes efficient desolvation and ionization in the ESI source, leading to enhanced sensitivity.[12]

Protocol 2: HILIC-UV Analysis of Orotic Acid

This protocol provides a starting point for the isocratic separation of orotic acid, suitable for samples with relatively high concentrations or for methods where MS is not available.

ParameterRecommended SettingRationale
Column HILIC Amide (e.g., 150 x 4.6 mm, 5 µm)Amide phases offer excellent selectivity and robustness for polar acidic compounds.
Mobile Phase 90:10 (v/v) Acetonitrile / 20 mM Ammonium Acetate, pH 4.5The high acetonitrile content ensures retention in HILIC mode. Ammonium acetate provides buffering and ionic strength, improving peak shape. The acidic pH suppresses the ionization of the carboxylic acid, which can enhance retention on some HILIC phases.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak efficiency and reduce run times.
Injection Vol. 10 µLShould be optimized based on analyte concentration and sensitivity requirements.
UV Detection 280 nmOrotic acid has a strong UV absorbance maximum around this wavelength.

LC-MS/MS Analysis: The Gold Standard for Sensitivity and Specificity

For low-level quantification in complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique.[9][15][16] Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored.

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates gas-phase ions from liquid-phase analytes with minimal fragmentation, making it ideal for LC-MS.[4] For pyrimidine carboxylic acids, negative ion mode ESI is typically preferred.

Expert Insight: Why Negative Ion Mode? The carboxylic acid group is readily deprotonated in the ESI source, especially when the mobile phase pH is neutral or slightly basic, forming a stable [M-H]⁻ ion. This process is highly efficient and results in a strong signal, providing excellent sensitivity. While positive mode can be used, it often relies on protonation of the pyrimidine ring nitrogens and can be less efficient and more susceptible to ion suppression.[17]

Fragmentation and MRM

In the mass spectrometer's collision cell, the precursor ion ([M-H]⁻) is fragmented by collision-induced dissociation (CID). For carboxylic acids, a common and diagnostic fragmentation pathway is the neutral loss of carbon dioxide (CO₂; 44 Da).[18][19] This predictable loss is an excellent basis for developing a robust MRM method.

Example: Orotic Acid Orotic acid has a monoisotopic mass of 156.01 Da.

  • Precursor Ion ([M-H]⁻): m/z 155.0

  • Fragmentation: Loss of CO₂

  • Product Ion ([M-H-CO₂]⁻): m/z 111.0

Monitoring the transition from m/z 155.0 → 111.0 provides high specificity for orotic acid.[2]

Protocol 3: HILIC-MS/MS Method for Pyrimidine Carboxylic Acids

This protocol is a validated, high-sensitivity method for quantifying compounds like orotic acid in biological fluids.

ParameterRecommended Setting
LC System U(H)PLC system
Column HILIC Amide or Zwitterionic (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B → 60% B over 5 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Table of MRM Transitions

The following table provides example MRM transitions for common pyrimidine-related compounds. Note: Collision energies (CE) must be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Orotic Acid155.0111.0Negative
¹⁵N₂-Orotic Acid (IS)157.0113.0Negative
Uracil111.069.0Negative
5-Fluorouracil (5-FU)129.042.0Negative
Dihydrouracil113.171.0Negative
Workflow for LC-MS/MS Analysis

G cluster_lcms LC-MS/MS Analysis lc_inj LC Injection hilic HILIC Separation lc_inj->hilic esi ESI Source (Negative Ion Mode) hilic->esi q1 Q1: Precursor Ion Selection (e.g., m/z 155.0) esi->q1 q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (e.g., m/z 111.0) q2->q3 det Detector q3->det data Data Acquisition (Chromatogram) det->data

Caption: Tandem mass spectrometry (MRM) workflow.

Method Validation: Ensuring Trustworthy Data

A self-validating system is one where the methodology has been rigorously tested to prove it is fit for purpose. Validation should be performed according to established guidelines (e.g., FDA).[20][21] Key parameters to assess include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Achieved by demonstrating no interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve should be constructed with at least 5-7 standards, and a correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy (% recovery) measures how close the measured value is to the true value. Precision (CV%) measures the reproducibility of the measurement. These are typically assessed at low, medium, and high concentrations (LQC, MQC, HQC) within the linear range, both within a single run (intra-day) and across multiple runs (inter-day).[9][10][22]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C, to ensure sample integrity is maintained throughout the entire analytical process.[9][23]

Table of Typical Validation Acceptance Criteria
ParameterAcceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal value (80-120% at LOQ)
Precision (CV%) ≤ 15% (≤ 20% at LOQ)
Recovery Consistent, precise, and reproducible
Stability ≤ 15% deviation from nominal concentration

Troubleshooting

Even robust methods can encounter issues. A systematic approach is key to rapid problem resolution.

ProblemPossible CauseRecommended Solution
Poor/No Retention (HILIC) Insufficient organic solvent in mobile phase or injection solvent.Ensure mobile phase is >70% acetonitrile. Reconstitute final sample in a high percentage of acetonitrile.
Peak Tailing Secondary interactions with the stationary phase; column contamination.Ensure mobile phase pH and ionic strength are optimized. Use a guard column and flush the analytical column regularly.
Low MS Signal / Ion Suppression High salt concentration in the sample; co-eluting matrix components.Improve sample cleanup (e.g., SPE). Adjust chromatography to separate the analyte from the interfering components. Dilute the sample.
Inconsistent Retention Times Column equilibration issues; pump malfunction.Ensure the column is fully equilibrated with the initial mobile phase before each injection (at least 10 column volumes). Check pump performance and for leaks.

Conclusion

The successful analysis of pyrimidine carboxylic acids by HPLC and LC-MS/MS is highly achievable but requires a nuanced understanding of their polar nature. By abandoning traditional reversed-phase approaches in favor of tailored strategies like HILIC, researchers can achieve the retention and separation necessary for robust quantification. Coupling these advanced chromatographic techniques with the unparalleled sensitivity and specificity of tandem mass spectrometry provides a powerful platform for applications ranging from clinical diagnostics to pharmaceutical research. The protocols and principles outlined in this guide serve as a comprehensive resource for developing and validating reliable analytical methods for this important class of molecules.

References

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  • Turgeon, C. T., et al. (2013). Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots. PubMed Central. [Link]

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  • van Kuilenburg, A. B., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]

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Application Note: A Guide to ¹H and ¹³C NMR Characterization of Morpholinopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Morpholinopyrimidines

Morpholinopyrimidine scaffolds are privileged structures in modern medicinal chemistry and drug development. Their unique combination of a saturated morpholine ring and an aromatic, electron-deficient pyrimidine system imparts favorable physicochemical properties, including aqueous solubility and metabolic stability. These compounds are frequently investigated as inhibitors of key signaling proteins, such as phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR).[1]

Given their therapeutic potential, unambiguous structural verification is a critical step in their synthesis and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective characterization of morpholinopyrimidine derivatives using NMR. We will delve into the causality behind experimental choices, provide robust protocols, and illustrate data interpretation for this important class of molecules.

Theoretical Foundation: Understanding the NMR Landscape

The NMR spectrum of a morpholinopyrimidine derivative is a direct reflection of its unique electronic and conformational landscape. The molecule can be dissected into two distinct moieties: the flexible, saturated morpholine ring and the rigid, aromatic pyrimidine ring.

  • The Morpholine Moiety: This ring typically adopts a chair conformation in solution.[2][3] This conformational preference means its eight protons are divided into two chemical environments: four protons on carbons adjacent to the electron-withdrawing oxygen atom (C-O) and four on carbons adjacent to the nitrogen atom (C-N). The oxygen's higher electronegativity causes protons and carbons nearer to it to be more "deshielded," shifting their resonance signals to a higher frequency (further downfield) in the NMR spectrum.[4]

  • The Pyrimidine Moiety: As an aromatic and heteroaromatic system, the pyrimidine ring's protons and carbons are significantly influenced by the ring current effect and the strong electron-withdrawing nature of its two nitrogen atoms.[5][6] This results in a pronounced downfield shift for the attached protons, often into the 7.0-9.5 ppm region of the ¹H NMR spectrum, a clear diagnostic window.

The final spectrum is a composite of these features, modulated by the position of the linkage between the two rings and the electronic effects of any other substituents.

Characteristic Spectral Signatures

¹H NMR Spectral Data

The ¹H NMR spectrum provides foundational information on the number of distinct proton environments, their neighboring protons (via spin-spin coupling), and their relative abundance (via integration).

Table 1: Typical ¹H NMR Chemical Shift Ranges for Morpholinopyrimidine Scaffolds

Proton TypeMoietyTypical Chemical Shift (δ, ppm)MultiplicityKey Insights
H-2, H-4, H-5, H-6 Pyrimidine8.0 – 9.3Singlet, DoubletHighly deshielded due to aromaticity and two N atoms.[5][6][7]
-CH₂-O- Morpholine3.6 – 4.0Triplet, MultipletDownfield shift due to electronegative oxygen.[2][4]
-CH₂-N- Morpholine2.5 – 3.8Triplet, MultipletUpfield relative to O-adjacent protons. Position is sensitive to N-substitution.[2]
¹³C NMR Spectral Data

¹³C NMR, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Morpholinopyrimidine Scaffolds

Carbon TypeMoietyTypical Chemical Shift (δ, ppm)DEPT SignalKey Insights
C-2, C-4, C-6 Pyrimidine155 – 165CH or CVery deshielded carbons directly bonded to nitrogen.[7][8]
C-5 Pyrimidine110 – 130CHTypically the most shielded pyrimidine carbon.
-CH₂-O- Morpholine65 – 70CH₂ (Negative)Deshielded by the adjacent oxygen atom.[4]
-CH₂-N- Morpholine40 – 55CH₂ (Negative)Shielded relative to O-adjacent carbons.

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following sections detail a self-validating workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation

The goal is a clear, homogeneous solution free of particulate matter.

  • Material Weighing: Accurately weigh 5-10 mg of the morpholinopyrimidine compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][10]

  • Solvent Selection & Addition:

    • Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many nonpolar to moderately polar compounds.[11] For compounds with higher polarity or those containing exchangeable protons (e.g., -NH, -OH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it slows the rate of proton exchange, resulting in sharper signals.[12]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

    • Trustworthiness Check: Visually inspect the solution against a bright background. It should be completely transparent with no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), unless the solvent's residual peak will be used for calibration (e.g., CDCl₃ at 7.26 ppm). TMS is set to 0.00 ppm.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: Data Acquisition

These steps assume a modern Fourier Transform NMR spectrometer.

  • Instrument Setup: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Key Parameters & Causality:

      • Pulse Angle: Set to 30-45 degrees for quantitative analysis to ensure full relaxation between pulses. A 90-degree pulse provides maximum signal for a single scan.

      • Acquisition Time (at): Typically 2-4 seconds. Longer times provide better resolution.

      • Relaxation Delay (d1): Set to 1-2 seconds. For accurate integration, this should be at least 5 times the longest T₁ relaxation time of the protons in the molecule.

      • Number of Scans (ns): For a ~5-10 mg sample, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Key Parameters & Causality:

      • Number of Scans (ns): ¹³C has a much lower natural abundance and sensitivity than ¹H. Therefore, a significantly higher number of scans is required, typically ranging from 256 to 2048 or more, depending on the sample concentration.

      • Relaxation Delay (d1): 2 seconds is a standard starting point.

  • 2D NMR Experiments (for Unambiguous Assignment):

    • For complex structures or new scaffolds, 2D NMR is essential.[13][14]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing proton networks within the morpholine and pyrimidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[15] This is the most reliable way to assign carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting fragments, for instance, by showing a correlation between a morpholine proton and a pyrimidine carbon, thus confirming the point of attachment.[16]

Protocol 3: Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar spectrum.

  • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Trustworthiness Check: Improper phasing leads to distorted peak shapes and an inability to perform accurate integration. The baseline around the peaks should be perfectly flat.

  • Baseline Correction: A polynomial function is applied to correct any remaining rolls or distortions in the baseline.

  • Referencing: The spectrum is calibrated by setting the internal standard (TMS) or the residual solvent peak to its known chemical shift value.[11]

  • Integration: The area under each peak in the ¹H spectrum is integrated. The resulting values are normalized to a known number of protons (e.g., a singlet corresponding to a unique proton) to determine the relative number of protons for all other signals.

  • Peak Picking: The chemical shift of each peak maximum is identified and listed. For multiplets, the center of the multiplet is often reported.

// Nodes prep [label="Sample Preparation\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acq_1d [label="1D NMR Acquisition\n(¹H, ¹³C, DEPT)", fillcolor="#FBBC05", fontcolor="#202124"]; acq_2d [label="2D NMR Acquisition\n(COSY, HSQC, HMBC)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Data Processing\n(FT, Phasing, Referencing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assign [label="Spectral Assignment\n(1D + 2D Correlation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; verify [label="Structure Verification", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> acq_1d [label="Homogeneous Sample"]; acq_1d -> process [label="Raw FID Data"]; process -> assign [label="Processed Spectra"]; acq_1d -> acq_2d [label="Is assignment ambiguous?"]; acq_2d -> process [label="Raw 2D FID Data"]; assign -> verify [label="Fully Assigned Data"]; } caption { label = "Diagram 2: Integrated workflow for NMR characterization."; fontname = "Arial"; fontsize = 10; }

Conclusion

The structural characterization of morpholinopyrimidine compounds by ¹H and ¹³C NMR is a systematic process grounded in the fundamental principles of spectroscopy. By understanding the distinct spectral signatures of the morpholine and pyrimidine moieties and adhering to rigorous, self-validating experimental protocols, researchers can confidently elucidate and verify their target structures. The integration of 1D and 2D NMR techniques provides a comprehensive and unambiguous toolkit, essential for advancing the research and development of this vital class of therapeutic agents.

References

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  • Claramunt, R. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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  • El-Naggar, M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. [Link]

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Application Notes & Protocols: A Guide to the Development of Dual PI3K/mTOR Inhibitors from a 2-Morpholinopyrimidine-5-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Core Cancer Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a paramount target for therapeutic intervention.[1][3][4] The PI3K and mTOR kinases, key nodes in this pathway, share significant structural homology in their ATP-binding sites, presenting a unique opportunity for the development of single molecules that can inhibit both.[5]

This guide provides a comprehensive overview of the rationale, design, synthesis, and evaluation of dual PI3K/mTOR inhibitors derived from the promising 2-morpholinopyrimidine-5-carboxylic acid scaffold. Dual inhibition offers a strategic advantage over targeting either kinase alone. Specifically, inhibiting mTORC1 can trigger a negative feedback loop that leads to the activation of AKT, undermining the therapeutic effect.[6][7] By simultaneously blocking both PI3K (upstream of AKT) and mTOR (downstream of AKT), this feedback mechanism is abrogated, leading to a more profound and durable shutdown of the entire pathway.[7]

Part 1: The Scientific Rationale

The PI3K/AKT/mTOR Signaling Cascade

The pathway is initiated when growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface.[8] This activates PI3K, a heterodimeric enzyme composed of a regulatory and a catalytic subunit.[9] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[9]

Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTOR Complex 2, or mTORC2).[5][9] Once active, AKT phosphorylates a multitude of downstream substrates to promote cell survival and inhibit apoptosis. A crucial downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[10]

  • mTORC1: Promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][6]

  • mTORC2: Contributes to the full activation of AKT, creating a critical feedback loop.[5][8]

The tumor suppressor protein PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus counteracting PI3K activity.[6][10]

PI3K_mTOR_Pathway cluster_AKT AKT Activation RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival AKT->Proliferation Other Substrates mTORC2->AKT p-Ser473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K->RTK Negative Feedback S6K->Proliferation _4EBP1->Proliferation

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

The 2-Morpholinopyrimidine Scaffold: A Privileged Structure

The 2-morpholinopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design. The morpholine oxygen and pyrimidine nitrogens can form critical hydrogen bonds within the ATP-binding pocket of both PI3K and mTOR. Starting with 2-morpholinopyrimidine-5-carboxylic acid allows for systematic exploration of the structure-activity relationship (SAR) by modifying the carboxylic acid moiety. This position projects out of the kinase active site, allowing for the introduction of various functional groups to enhance potency, tune isoform selectivity, and improve physicochemical properties without disrupting the core hinge-binding interactions.

Part 2: Synthetic Strategy and Protocols

The development of potent inhibitors from the starting scaffold involves a multi-step synthetic sequence, followed by purification and characterization.

Synthesis_Workflow Start Starting Materials (e.g., Dichloropyrimidine) Step1 Synthesis of Core (e.g., 2-chloro-6-morpholino -pyrimidine-5-carboxylate) Start->Step1 Step2 Hydrolysis to Carboxylic Acid Step1->Step2 Step3 Amide Coupling (Diversification) Step2->Step3 Final Final Inhibitor Library Step3->Final Purify Purification & Characterization Final->Purify

Figure 2: General Synthetic Workflow.

Protocol 1: Synthesis of Key Intermediate (Ethyl 2-chloro-6-morpholinopyrimidine-5-carboxylate)

Causality: This protocol establishes the core scaffold. The first nucleophilic aromatic substitution with morpholine is generally regioselective. The subsequent chlorination sets up the molecule for further modification or direct use in subsequent steps.

Materials:

  • Ethyl 2,6-dichloropyrimidine-5-carboxylate

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 2,6-dichloropyrimidine-5-carboxylate (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (1.1 eq) dropwise, followed by the slow addition of TEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

  • Validation: Confirm the structure and purity using ¹H NMR and LC-MS.

Protocol 2: Amide Coupling for Library Generation

Causality: This is the diversification step. The carboxylic acid is activated using a coupling agent (e.g., HATU) to facilitate the formation of an amide bond with a library of primary or secondary amines. This allows for the rapid exploration of SAR at this position.

Materials:

  • Synthesized carboxylic acid intermediate (from hydrolysis of the ester in Protocol 1) (1.0 eq)

  • Desired amine (e.g., benzylamine, piperidine derivatives, etc.) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry vial, dissolve the carboxylic acid intermediate in DMF.

  • Add the selected amine, followed by DIPEA.

  • Add HATU in one portion and stir the reaction mixture at room temperature for 4-8 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide derivative by flash chromatography or preparative HPLC.

  • Validation: Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Part 3: In Vitro Evaluation Protocols

After synthesis, a cascade of in vitro assays is required to determine the biological activity of the new chemical entities.

Protocol 3: Biochemical Kinase Assays (PI3Kα and mTOR)

Causality: This is the primary screen to determine direct enzymatic inhibition. A time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust, high-throughput method to measure kinase activity.[11] A decrease in the FRET signal indicates inhibition of the kinase.

Materials:

  • Recombinant human PI3Kα and mTOR kinases

  • Kinase-specific substrate (e.g., PIP2 for PI3Kα)

  • ATP

  • TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-substrate antibody and a GFP-tagged substrate or equivalent FRET pair)

  • Assay buffer

  • Synthesized compounds and reference inhibitor (e.g., Dactolisib/BEZ235)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add the test compounds, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Stop the reaction and add the TR-FRET detection reagents.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell Proliferation Assay

Causality: This assay moves from the isolated enzyme to a cellular context, assessing the compound's ability to inhibit cancer cell growth. This is a crucial step to confirm that the compound is cell-permeable and retains its activity in a complex biological system.

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, HCT116, SJSA-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cell viability reagent (e.g., WST-1, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the required time (e.g., 1-4 hours for WST-1).

  • Measure the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the concentration that inhibits cell growth by 50% (GI₅₀).

Protocol 5: Western Blot for Pathway Modulation

Causality: This is a self-validating step to confirm the mechanism of action. A true dual PI3K/mTOR inhibitor should decrease the phosphorylation of key downstream effectors of both kinases. This assay directly visualizes the on-target effect in cells.[12]

Materials:

  • Cancer cell line

  • Test compounds

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-S6K, anti-total S6K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4 °C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Interpretation: A potent dual PI3K/mTOR inhibitor will show a dose-dependent decrease in the signals for p-AKT (Ser473) and p-S6K, with minimal change in total protein levels.

Data Presentation: Summary of In Vitro Activity
Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 GI₅₀ (nM)p-AKT (Ser473) Inhibition
Scaffold-001 85012001500+
Scaffold-002 120150200++
Lead-Cpd-A 5 12 25 ++++
Reference 61030++++

Table 1: Hypothetical data for a series of synthesized compounds. Inhibition of p-AKT is qualitatively assessed from Western blot data.

Part 4: In Vivo Efficacy Assessment

Promising lead candidates must be evaluated in vivo to assess their anti-tumor activity and tolerability in a whole-organism setting.

InVivo_Workflow Start Select Lead Candidate (Potent, Cell-Active) Model Establish Tumor Xenograft Model (e.g., SJSA-1 in nude mice) Start->Model Dosing Randomize Mice & Begin Dosing (Vehicle vs. Compound) Model->Dosing Monitor Monitor Tumor Volume & Animal Weight Dosing->Monitor Endpoint Endpoint Reached (e.g., Day 21) Monitor->Endpoint Analysis Tumor Excision & Analysis (Weight, IHC, Western) Endpoint->Analysis

Figure 3: Workflow for an In Vivo Xenograft Study.

Protocol 6: Mouse Xenograft Tumor Model (Conceptual)

Causality: This protocol evaluates if the in vitro potency translates to anti-tumor efficacy in a living system, while also providing an initial assessment of the compound's safety profile.

Model:

  • Human cancer cell line (e.g., SJSA-1 osteosarcoma) xenograft in immunodeficient mice (e.g., BALB/c nude).[13]

Procedure Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, lead compound at one or more dose levels).

  • Treatment: Administer the compound daily via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Analysis: Excise the tumors, weigh them, and process them for pharmacodynamic analysis.

  • Validation: Tumor growth inhibition (TGI) is the primary efficacy endpoint.[12][13] Tissues should be analyzed by immunohistochemistry (IHC) or Western blot for pathway markers (e.g., p-AKT, Ki-67) to confirm on-target activity in the tumor tissue.[12]

Conclusion and Future Perspectives

The development of dual PI3K/mTOR inhibitors from a 2-morpholinopyrimidine-5-carboxylic acid scaffold represents a robust and rational approach to cancer drug discovery. The protocols outlined here provide a comprehensive framework, from initial synthesis to in vivo validation. The key to success lies in a tightly integrated, iterative process where synthetic chemistry is continuously guided by biological data. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to ensure adequate drug exposure at the tumor site and on exploring combination therapies to overcome potential resistance mechanisms.

References

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  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology. [Link]

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Carcinogenesis. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PeerJ. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PubMed. [Link]

  • PI3K and mTOR signaling pathways in cancer: new data on targeted therapies. PubMed. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... ResearchGate. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]

  • Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. ASCO Publications. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers. [Link]

  • Role of PI3K/AKT/mTOR in Cancer Signaling. IntechOpen. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]

  • Dual Targeting of the mTOR Pathway May Enhance Antitumor Activity in Solid Malignancies. OncologyLive. [Link]

  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Molecules. [Link]

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Application Notes and Protocols for Assessing Apoptosis Induction by Morpholinopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Pro-Apoptotic Potential of Morpholinopyrimidine Compounds

Morpholinopyrimidine derivatives have emerged as a promising class of small molecules in oncology, frequently designed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] By inhibiting key kinases in this cascade, such as PI3K and mTOR, morpholinopyrimidine compounds can disrupt pro-survival signals, ultimately leading to the induction of programmed cell death, or apoptosis.[4][[“]]

Apoptosis is a highly regulated and essential physiological process for removing damaged or unwanted cells.[6][7] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[7][8] The execution of apoptosis is primarily mediated by a family of cysteine proteases called caspases.[8] Therefore, accurately assessing the induction of apoptosis is a cornerstone in the preclinical evaluation of novel anti-cancer agents like morpholinopyrimidine compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and validated protocols for a multi-parametric approach to characterizing the apoptotic effects of morpholinopyrimidine compounds. We will delve into the mechanistic underpinnings of each assay, offering insights into experimental design and data interpretation to ensure robust and reliable results.

The Mechanistic Landscape: How Morpholinopyrimidines Can Trigger Apoptosis

The pro-apoptotic activity of morpholinopyrimidine compounds is often linked to their ability to modulate the PI3K/Akt/mTOR pathway. This pathway, when active, phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like those in the Bcl-2 family.[4] Inhibition of this pathway by morpholinopyrimidines can therefore tip the cellular balance towards apoptosis.

The induction of apoptosis can proceed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8] Small molecule inhibitors like morpholinopyrimidines typically induce apoptosis via the intrinsic pathway.[9] This process involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) which leads to mitochondrial outer membrane permeabilization (MOMP).[6][10][11] This critical event results in the release of cytochrome c from the mitochondria into the cytosol.[12][13] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[6] These executioner caspases are responsible for cleaving a multitude of cellular substrates, culminating in the characteristic features of apoptosis.

Visualizing the Apoptotic Cascade

To better understand the intricate signaling events, the following diagram illustrates the intrinsic apoptotic pathway often initiated by morpholinopyrimidine compounds that inhibit the PI3K/Akt pathway.

cluster_0 Cell Membrane cluster_1 Mitochondrion cluster_2 Cytosol Morpho Morpholinopyrimidine Compound PI3K PI3K Morpho->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax/Bak (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes Release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 Apoptosome Apoptosome CytoC_cyto->Apoptosome Formation Casp9 Pro-caspase-9 Apaf1->Apoptosome Formation Casp9->Apoptosome Formation Casp37 Pro-caspase-3/7 Apoptosome->Casp37 Cleaves & Activates Active_Casp37 Active Caspase-3/7 Substrates Cellular Substrates Active_Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by a morpholinopyrimidine compound.

A Multi-Parametric Approach to Apoptosis Detection: Experimental Workflows

No single assay can definitively characterize apoptosis.[8] A robust assessment relies on a combination of methods that probe different stages and hallmarks of the apoptotic process. The following diagram outlines a recommended experimental workflow.

cluster_0 Experimental Setup cluster_1 Early Apoptosis cluster_2 Mid-Stage Apoptosis cluster_3 Late Apoptosis Start Cell Culture & Treatment with Morpholinopyrimidine AnnexinV Annexin V/PI Staining Start->AnnexinV Caspase Caspase-3/7 Activity Assay Start->Caspase Western Western Blot (Cleaved Caspases, PARP) Start->Western TUNEL TUNEL Assay Start->TUNEL

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor bioavailability of pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome common hurdles in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of pyrimidine-based inhibitors, providing foundational knowledge for the troubleshooting sections.

Q1: What are pyrimidine-based inhibitors and why is their bioavailability often a challenge?

A: Pyrimidine-based inhibitors are a class of small molecules that feature a pyrimidine ring system as a core structural scaffold.[1][2] This scaffold is prevalent in numerous FDA-approved drugs, particularly in oncology, due to its ability to mimic endogenous nucleobases and interact with various biological targets like protein kinases.[1][3] However, the planar, aromatic nature of the pyrimidine ring, often coupled with other lipophilic moieties required for target engagement, can lead to poor aqueous solubility.[2] This low solubility is a primary contributor to poor oral bioavailability, as the compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4]

Q2: What are the key physiological barriers affecting the oral bioavailability of these inhibitors?

A: The primary physiological barriers include:

  • Poor Aqueous Solubility: As mentioned, many pyrimidine derivatives have limited solubility in the aqueous environment of the gastrointestinal (GI) tract.[2]

  • Low Permeability: The compound must pass through the intestinal epithelium to reach systemic circulation. While many pyrimidine inhibitors are lipophilic enough for passive diffusion, some may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them back into the GI lumen.[5]

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes before reaching systemic circulation. This is known as the first-pass effect and can significantly reduce the amount of active drug.[6]

  • Degradation in the GI Tract: The harsh acidic environment of the stomach and the presence of digestive enzymes can degrade the inhibitor before it has a chance to be absorbed.

Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to pyrimidine inhibitors?

A: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's oral absorption. Pyrimidine-based inhibitors often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7] Understanding a compound's BCS class is crucial for selecting the most appropriate strategy to enhance its bioavailability.

II. Troubleshooting Guide: Experimental Issues & Solutions

This section provides a structured approach to diagnosing and solving common experimental problems encountered when working with pyrimidine-based inhibitors.

Issue 1: Low Aqueous Solubility of the Inhibitor

You've synthesized a promising pyrimidine-based inhibitor, but it shows poor solubility in aqueous buffers, hindering in vitro assays and formulation development.

Causality: The crystalline structure and high lipophilicity of many pyrimidine-based compounds contribute to their low aqueous solubility.[8]

Troubleshooting Workflow:

A workflow for addressing low aqueous solubility.

Step-by-Step Protocols:

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility (High-Throughput):

    • Prepare a high-concentration stock solution of your inhibitor in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to your aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.

    • Incubate for a short period (e.g., 1-2 hours) at room temperature.

    • Filter or centrifuge to remove precipitated compound.

    • Quantify the concentration of the inhibitor in the supernatant using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Thermodynamic Solubility (Gold Standard):

    • Add an excess amount of the solid inhibitor to your aqueous buffer.

    • Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Quantify the inhibitor concentration in the filtrate.

Solutions & Strategies:

  • Structural Modification:

    • Introduce Polar Functional Groups: Strategically add polar groups (e.g., amines, hydroxyls) to the pyrimidine scaffold to increase hydrophilicity and improve solubility. For instance, adding a methylamine substitution to a pyrazole ring has been shown to dramatically enhance aqueous solubility and oral bioavailability.[9]

    • Prodrug Approach: Convert the active inhibitor into a more soluble prodrug that is metabolized in vivo to release the active compound.[10][11] This is a well-established strategy to improve the physicochemical properties of drug candidates.[10]

  • Formulation Strategies:

    • Particle Size Reduction: Decrease the particle size of the solid inhibitor through techniques like micronization or nanomilling to increase the surface area for dissolution.[4]

    • Amorphous Solid Dispersions: Disperse the crystalline inhibitor in a polymer matrix to create an amorphous solid dispersion. This can be achieved through methods like spray drying or hot-melt extrusion.[4]

    • Lipid-Based Formulations: Formulate the inhibitor in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).[4]

    • Cyclodextrin Complexes: Encapsulate the inhibitor within cyclodextrin molecules to form inclusion complexes with enhanced solubility.[7]

StrategyMechanismManufacturing Methods
Particle Size Reduction Increases surface area for dissolutionMilling, Jet Milling, High-Pressure Homogenization[4]
Amorphous Solid Dispersions Prevents crystallization, maintaining a higher energy stateSpray Drying, Freeze-Drying, Hot Melt Extrusion[4][12]
Lipid-Based Formulations Solubilizes the drug in a lipid matrixSelf-Emulsification[4]
Cyclodextrin Complexes Forms a host-guest complex with a hydrophilic exteriorKneading, Coprecipitation, Freeze-Drying, Spray Drying[7]
Issue 2: Poor Intestinal Permeability

Your inhibitor has acceptable solubility, but in vitro assays suggest poor permeability across intestinal cell monolayers.

Causality: The inhibitor may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in the intestinal epithelium and actively transport drugs back into the gut lumen.[13] Alternatively, the compound's physicochemical properties may not be optimal for passive diffusion.

Troubleshooting Workflow:

A workflow for troubleshooting poor intestinal permeability.

Step-by-Step Protocols:

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Purpose: To assess the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its intrinsic permeability.[14][15]

  • Procedure:

    • A multi-well plate with a filter coated with a lipid solution separates a donor and an acceptor compartment.[16]

    • The inhibitor is added to the donor compartment (typically at a pH representative of the small intestine).

    • After an incubation period, the concentration of the inhibitor in both the donor and acceptor compartments is measured.

    • The permeability coefficient (Pe) is calculated.

Protocol 3: Caco-2 Permeability Assay

  • Purpose: To evaluate both passive and active transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][17]

  • Procedure:

    • Caco-2 cells are cultured on semipermeable filter inserts for approximately 21 days to form a confluent, differentiated monolayer.[18][19]

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The inhibitor is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the receiving chamber at various time points.

    • The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

    • The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 suggests active efflux.[20]

Solutions & Strategies:

  • Optimize Physicochemical Properties: If passive permeability is low (from PAMPA), modify the inhibitor's structure to achieve an optimal balance between lipophilicity and polarity (e.g., aim for a logP in the range of 1-3).

  • Address Active Efflux:

    • Inhibitor Co-administration: In your Caco-2 assay, co-administer your inhibitor with known inhibitors of common efflux transporters (e.g., verapamil for P-gp) to confirm which transporter is responsible for the efflux.[5]

    • Structural Modification: Modify the inhibitor's structure to reduce its affinity for the identified efflux transporter. This may involve altering hydrogen bonding patterns or overall charge distribution.[21]

Issue 3: High First-Pass Metabolism

In vivo pharmacokinetic studies in animal models reveal low oral bioavailability despite good solubility and permeability.

Causality: The inhibitor is likely undergoing extensive metabolism in the liver (and potentially the gut wall) before reaching systemic circulation.[6]

Troubleshooting Workflow:

A workflow for addressing high first-pass metabolism.

Step-by-Step Protocols:

Protocol 4: In Vitro Metabolic Stability Assay

  • Purpose: To assess the susceptibility of the inhibitor to metabolism by liver enzymes.

  • Procedure:

    • Incubate the inhibitor with liver microsomes or hepatocytes (from human or animal species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

    • Take samples at various time points and quench the reaction.

    • Quantify the remaining concentration of the parent inhibitor using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Solutions & Strategies:

  • Identify Metabolic "Hotspots": Use techniques like high-resolution mass spectrometry to identify the metabolites formed in the in vitro stability assay. This will reveal the specific sites on the molecule that are most susceptible to metabolism.

  • Structural Modification:

    • Block Metabolic Sites: Modify the identified metabolic hotspots to prevent enzymatic degradation. Common strategies include:

      • Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic site can slow down metabolism due to the kinetic isotope effect.

      • Halogenation: Introducing a fluorine or chlorine atom can block metabolism at that position.

      • Steric Hindrance: Adding a bulky group near the metabolic site can sterically hinder the approach of metabolizing enzymes.[9]

III. In Vivo Evaluation

Once in vitro challenges have been addressed, the next critical step is to evaluate the inhibitor's pharmacokinetics in an animal model.

Protocol 5: Animal Pharmacokinetic (PK) Study

  • Purpose: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in a living organism.[22]

  • Procedure:

    • Administer the inhibitor to a suitable animal model (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes.[23]

    • Collect blood samples at various time points after administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the inhibitor in the plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters, including:

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Half-life (t1/2)

      • Clearance (Cl)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[23]

Data Interpretation:

PK ParameterDesirable Outcome for Oral Bioavailability
%F (Oral Bioavailability) High (>30%)
Cmax Sufficiently high to be therapeutically effective
Tmax Relatively short, indicating rapid absorption
t1/2 (Half-life) Long enough for the desired dosing interval
Cl (Clearance) Low, indicating slow elimination

By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively diagnose and overcome the challenges associated with the poor bioavailability of pyrimidine-based inhibitors, ultimately accelerating the development of new and effective therapeutics.

IV. References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available at: [Link]

  • Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. YouTube. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC - NIH. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]

  • Journal of Medicinal Chemistry. ACS Publications - American Chemical Society. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Preface to Special Issue: Drug Transporters: Regulation and Roles in Therapeutic Strategies. MDPI. Available at: [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. F1000Research. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available at: [Link]

  • Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • First pass effect. Wikipedia. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]

  • Nucleoside Transport Inhibitors: Structure−Activity Relationships for Pyrimido[5,4-d]pyrimidine Derivatives That Potentiate Pemetrexed Cytotoxicity in the Presence of α1-Acid Glycoprotein. Scilit. Available at: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available at: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. Available at: [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Morpholinopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinopyrimidine-based kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the lab.

Introduction: The Double-Edged Sword of Kinase Inhibition

The morpholinopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, particularly targeting the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] While potent, a common challenge with these inhibitors is managing their off-target activities. Unintended interactions with other kinases can lead to ambiguous experimental results, cellular toxicity, and potential side effects in a clinical setting.[3] This guide is designed to equip you with the knowledge and experimental strategies to understand, identify, and mitigate these off-target effects, thereby enhancing the precision and reliability of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with morpholinopyrimidine kinase inhibitors.

Q1: My morpholinopyrimidine inhibitor is showing unexpected cellular phenotypes. How can I determine if this is due to off-target effects?

A1: This is a frequent and important observation. The first step is to systematically rule out or identify off-target activities. We recommend a tiered approach:

  • In Silico Profiling: Utilize computational tools to predict potential off-target kinases based on the inhibitor's structure. This can provide a preliminary list of kinases to investigate experimentally.

  • Biochemical Kinase Profiling: Screen your inhibitor against a broad panel of purified kinases (kinome scan) at a fixed concentration (e.g., 1 µM).[4] This will provide a direct assessment of which kinases your compound binds to in a cell-free system.

  • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm that your inhibitor engages with the intended target and potential off-targets within a live-cell context.[5][6] This is crucial as in vitro and in-cell activity can differ.

Q2: I'm observing conflicting results between my biochemical and cell-based assays. What could be the cause?

A2: Discrepancies between in vitro and cellular data are common and often stem from the different experimental environments. Key factors to consider include:

  • ATP Competition: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (millimolar range). An inhibitor that appears potent in a biochemical assay may be less effective in cells due to competition with ATP.

  • Cellular Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps can lead to lower intracellular concentrations and reduced target engagement.

  • Scaffold Metabolism: The morpholinopyrimidine core can be subject to metabolic modification by cellular enzymes, potentially altering its activity and selectivity profile.

Q3: Are there any known common off-target kinases for morpholinopyrimidine-based PI3K/mTOR inhibitors?

A3: Yes, due to the conserved nature of the ATP-binding pocket, cross-reactivity with other kinases is a known characteristic. For inhibitors targeting the PI3K/mTOR pathway, common off-targets can include other members of the PI3K-like kinase (PIKK) family and kinases with similar ATP-binding site topologies. For example, some dual PI3K/mTOR inhibitors may exhibit activity against other kinases like Aurora Kinase A (AURKA), which can be a resistance mechanism to PI3K and AKT inhibitors in breast cancer.[7] Comprehensive kinome scanning is the most effective way to identify the specific off-target profile of your particular inhibitor.

Q4: How can I improve the selectivity of my current morpholinopyrimidine inhibitor?

A4: Improving selectivity often involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies. Some strategies that have proven effective include:

  • Modification of the Morpholine Ring: Altering the morpholine moiety can significantly impact selectivity. For instance, introducing steric bulk or modifying its electronics can disfavor binding to the ATP pockets of off-target kinases.

  • Substitution on the Pyrimidine Core: Strategic substitutions on the pyrimidine ring can introduce new interactions with the target kinase or create steric clashes with off-target kinases, thereby enhancing selectivity.[8]

  • Exploring Allosteric Pockets: Designing inhibitors that bind to less conserved allosteric sites, in addition to the ATP-binding pocket, can dramatically improve selectivity.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common experimental challenges.

Guide 1: Investigating Unexpected Cellular Toxicity

You've observed significant cytotoxicity at concentrations where your inhibitor should be selective for its primary target. This guide will help you dissect the potential causes.

Underlying Principle: Unexpected toxicity often arises from potent inhibition of one or more off-target kinases that are critical for cell viability. Identifying these off-targets is key to understanding the observed phenotype.

Workflow Diagram:

Caption: Workflow for troubleshooting unexpected inhibitor toxicity.

Experimental Protocols:

  • Step 1: Kinome-Wide Off-Target Profiling

    • Objective: To obtain a broad overview of the kinases your inhibitor interacts with.

    • Procedure:

      • Prepare your morpholinopyrimidine inhibitor at a stock concentration of 10 mM in DMSO.

      • Submit the compound to a commercial kinome scanning service (e.g., KINOMEscan™).

      • Request a scan against their largest available panel of kinases at a single concentration (typically 1 µM).

      • Analyze the results to identify kinases that show significant inhibition (e.g., >90% inhibition).

  • Step 2: Validate Off-Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA)

    • Objective: To confirm that the identified off-targets are engaged by the inhibitor in a cellular environment.

    • Procedure:

      • Culture cells to 80-90% confluency.

      • Harvest and wash the cells with PBS.

      • Resuspend the cells in PBS containing a protease inhibitor cocktail.

      • Aliquot the cell suspension and treat with a dose-range of your inhibitor or DMSO (vehicle control) for 1 hour at 37°C.

      • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

      • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[9]

      • Separate the soluble and precipitated protein fractions by centrifugation.

      • Analyze the soluble fraction by Western blotting using antibodies against your primary target and the identified off-targets.

      • A positive target engagement will result in thermal stabilization of the protein at higher temperatures in the presence of the inhibitor.

  • Step 3: Correlate Off-Target Inhibition with Cytotoxicity

    • Objective: To determine if inhibition of the validated off-target is responsible for the observed cytotoxicity.

    • Procedure:

      • Orthogonal Inhibitor Approach: Identify a structurally different, commercially available inhibitor that is known to be selective for the off-target kinase. Treat your cells with this orthogonal inhibitor and assess for similar cytotoxic effects.

      • Genetic Approach: Use siRNA or CRISPR/Cas9 to knockdown the expression of the off-target kinase. If the cytotoxicity is due to inhibition of this kinase, the knockdown cells should exhibit a similar phenotype or be resistant to your inhibitor's toxic effects.

Guide 2: Enhancing Inhibitor Selectivity through Medicinal Chemistry

You have identified undesirable off-target activity and wish to improve the selectivity of your morpholinopyrimidine inhibitor. This guide provides a rational approach to modifying your compound.

Underlying Principle: Selectivity is achieved by exploiting subtle differences in the ATP-binding pockets of the on-target versus off-target kinases. Structure-guided design is a powerful tool for rationally designing more selective inhibitors.

Workflow Diagram:

Caption: Workflow for improving inhibitor selectivity.

Experimental Protocols:

  • Step 1: Structural Analysis

    • Objective: To visualize the binding mode of your inhibitor in the on-target and off-target kinases and identify opportunities for improving selectivity.

    • Procedure:

      • If available, obtain and overlay the co-crystal structures of your inhibitor bound to both the on-target and off-target kinases.

      • If crystal structures are not available, generate homology models of the kinase domains and dock your inhibitor.

      • Analyze the binding pockets for differences in amino acid residues, size, and hydrophobicity. Look for "selectivity pockets" – regions adjacent to the ATP-binding site that are less conserved across the kinome.

  • Step 2: Rational Chemical Modification

    • Objective: To design and synthesize a focused library of analogs with modifications predicted to enhance selectivity.

    • Procedure:

      • Targeting Selectivity Pockets: Introduce chemical moieties that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in the on-target kinase's selectivity pocket, or that would cause a steric clash in the off-target kinase.

      • Modifying the Morpholine Group: Based on your structural analysis, synthesize analogs with substitutions on the morpholine ring. For example, adding a bulky group may prevent binding to a smaller off-target binding pocket.

      • Altering the Pyrimidine Core: Synthesize derivatives with different substituents on the pyrimidine ring to fine-tune interactions with the hinge region of the kinase.

  • Step 3: Iterative Screening

    • Objective: To evaluate the potency and selectivity of the newly synthesized analogs.

    • Procedure:

      • Biochemical Assays: Perform in vitro kinase assays to determine the IC50 values of your analogs against both the on-target and key off-target kinases.

      • Cell-based Assays: For the most promising analogs from the biochemical screen, proceed to cell-based assays to confirm on-target potency (e.g., by monitoring the phosphorylation of a downstream substrate) and selectivity.

      • Iterate: Use the SAR data from this screening to inform the design of the next generation of analogs, progressively improving selectivity.

Data Presentation: On-Target vs. Off-Target Activity

The following table provides a comparative overview of the inhibitory activity of two well-characterized morpholinopyrimidine-based PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and Gedatolisib (PF-05212384), against their intended targets and a key off-target. This data highlights the importance of comprehensive profiling to understand an inhibitor's full spectrum of activity.

InhibitorTargetIC50 (nM)Reference
Pictilisib (GDC-0941) p110α (PI3K)3[10]
p110β (PI3K)33[10]
p110δ (PI3K)3[10]
p110γ (PI3K)75[10]
mTOR~580 (193-fold less active than p110α)[10]
Gedatolisib (PF-05212384) p110α (PI3K)0.4[11]
p110β (PI3K)6[11]
p110δ (PI3K)8[11]
p110γ (PI3K)6[11]
mTOR1[11]

Note: IC50 values are from biochemical assays and may not directly translate to cellular potency.

Conclusion

Successfully reducing the off-target effects of morpholinopyrimidine kinase inhibitors is a critical aspect of rigorous and reproducible research. By employing a systematic approach that combines in silico prediction, comprehensive biochemical profiling, and robust cellular validation, researchers can confidently delineate on-target from off-target effects. The troubleshooting guides and protocols provided herein are intended to serve as a valuable resource for navigating these challenges. Remember that a thorough understanding of your inhibitor's selectivity profile is paramount for the accurate interpretation of your experimental data and for the advancement of selective kinase inhibitors as therapeutic agents.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2025-10-16). ResearchGate. [Link]

  • First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. (n.d.). PubMed Central. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PubMed Central. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025-08-08). ResearchGate. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PubMed Central. [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (2015). AACR Journals. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025-04-22). PubMed Central. [Link]

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). PubMed Central. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications. [Link]

  • The Rx Recap: January 18-23. (2026-01-24). Dermatology Times. [Link]

  • First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2015-01-01). PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024-06-13). PubMed Central. [Link]

  • Gedatolisib - Drug Targets, Indications, Patents. (2026-01-22). Patsnap Synapse. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]

  • KINOMEscan data. (2018-01-18). HMS LINCS Project. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. (2025-08-09). ResearchGate. [Link]

  • Does anyone have a protocol for mTORC1 kinase assay? (2015-11-16). ResearchGate. [Link]

  • PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. (n.d.). MDPI. [Link]

  • A Phase 1 B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advance. (2022-11-05). Celcuity. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025-11-24). ResearchGate. [Link]

  • Publications. (n.d.). CETSA. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021-10-22). Promega Connections. [Link]

  • PI3K/Akt/mTOR Signaling Kit. (n.d.). Biolinkk. [Link]

  • A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. (n.d.). ResearchGate. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016-03-08). NIH. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-21). Frontiers. [Link]

  • A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. (2022-11-05). PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014-08-07). SciSpace. [Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. (2017-11-22). NIH. [Link]

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Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for pyrimidine synthesis. The pyrimidine core is a fundamental scaffold in a vast array of biologically active compounds, making its efficient synthesis a cornerstone of pharmaceutical and medicinal chemistry.[1] However, seemingly straightforward cyclization reactions can often be plagued by issues such as low yields, persistent side reactions, and purification challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing these reactions. By understanding the "why" behind a particular experimental outcome, you will be better equipped to troubleshoot effectively and optimize your synthetic strategy. We will focus primarily on the widely used Biginelli and related multi-component reactions, providing field-proven insights to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction yield is consistently low. What are the most common culprits?

A1: Low yields in the Biginelli reaction are a frequent issue. The primary factors to investigate are catalyst activity, reaction temperature, and reactant stability.[2][3] An insufficient amount of catalyst or a deactivated catalyst will fail to promote the key N-acyliminium ion intermediate.[4][5] Similarly, if the temperature is too low, the activation energy for cyclization may not be reached.[2] Conversely, excessively high temperatures can lead to the decomposition of urea into ammonia, favoring the formation of Hantzsch-type dihydropyridine byproducts.[3]

Q2: I'm observing a fluorescent byproduct that complicates purification. What is it and how can I prevent it?

A2: The fluorescent byproduct is almost certainly a 1,4-dihydropyridine (DHP), a result of the competing Hantzsch pyridine synthesis.[3] This side reaction becomes significant when ammonia is present, which can arise from the thermal decomposition of urea. To mitigate this, consider lowering the reaction temperature and carefully selecting your catalyst, as some Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch.[3]

Q3: Why is my reaction stalling, leaving significant amounts of unreacted starting materials?

A3: Reaction stalling points to several potential issues:

  • Catalyst Inefficiency: The catalyst may be poisoned by impurities in your starting materials or may have lost activity.[3] For reusable catalysts, regeneration may be necessary. For acid catalysts, ensure the concentration is optimal, as excess acid can sometimes hinder the reaction.[6]

  • Poor Solubility: One or more reactants may not be fully soluble in the chosen solvent, limiting their availability for reaction.[2]

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can significantly slow the reaction rate.[2] In such cases, extending the reaction time or increasing the temperature may be necessary.

Q4: My crude product is an intractable mixture. What are the likely side products in a Biginelli reaction besides the Hantzsch product?

A4: Beyond the Hantzsch byproduct, two other common side products can complicate your synthesis:

  • Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This intermediate may not cyclize efficiently, reducing the overall yield.[7]

  • N-acylurea Byproducts: A competing reaction between the β-ketoester and urea can form N-acylureas, which are often difficult to separate from the desired dihydropyrimidinone (DHPM) product.[7] Careful control of stoichiometry and reaction conditions can help suppress this pathway.

Troubleshooting Guide: From Symptom to Solution

This section provides a structured approach to diagnosing and solving common problems encountered during pyrimidine synthesis.

Issue 1: Low Yield and Incomplete Conversion

Symptom: TLC or LC-MS analysis shows significant amounts of unreacted aldehyde, β-ketoester, or urea/thiourea after the expected reaction time. The yield of the desired dihydropyrimidinone (DHPM) is poor.

Causality: This is fundamentally an issue of reaction kinetics and equilibrium. The reaction is either too slow under the current conditions, or an unfavorable equilibrium is being reached. The cause often lies with the catalyst, temperature, or solvent environment.

Troubleshooting Workflow: Low Yield

G start Low Yield / Incomplete Conversion catalyst Step 1: Evaluate Catalyst start->catalyst temp_time Step 2: Optimize Temperature & Time catalyst->temp_time If no improvement cat_check1 Increase Catalyst Loading (e.g., from 10 mol% to 20 mol%) catalyst->cat_check1 cat_check2 Switch Catalyst Type (e.g., Brønsted to Lewis Acid like FeCl3, Yb(OTf)3) catalyst->cat_check2 solvent Step 3: Re-evaluate Solvent temp_time->solvent If no improvement temp_check1 Increase Temperature Incrementally (e.g., in 10°C steps) temp_time->temp_check1 temp_check2 Prolong Reaction Time (Monitor by TLC every 2-4 hours) temp_time->temp_check2 reactants Step 4: Check Reactant Quality solvent->reactants If no improvement solv_check1 Switch to a More Polar Solvent (e.g., Ethanol to DMF) solvent->solv_check1 solv_check2 Attempt Solvent-Free Conditions (Especially with microwave irradiation) solvent->solv_check2 react_check1 Verify Purity of Starting Materials (NMR, Recrystallize if needed) reactants->react_check1

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Protocols & Explanations
  • Catalyst Optimization:

    • Rationale: The Biginelli reaction is acid-catalyzed.[5] The catalyst's role is to activate the aldehyde, making it more electrophilic for the initial condensation with urea. Both Brønsted acids (like HCl) and Lewis acids (like FeCl₃ or Yb(OTf)₃) are effective.[5] Lewis acids are often preferred as they can also coordinate with the β-ketoester, influencing the subsequent cyclization steps.[4]

    • Protocol:

      • Increase Loading: If using 10 mol% of your catalyst, perform a parallel reaction with 20 mol%. A significant increase in yield suggests the initial amount was insufficient.[8]

      • Change Catalyst: If increasing the load doesn't help, switch the class of catalyst. If you are using HCl, try a reaction with FeCl₃. The change in mechanism may favor product formation with your specific substrates.

  • Solvent & Temperature Effects:

    • Rationale: The solvent must solubilize all three components to facilitate the reaction. Polar protic solvents like ethanol are common, but for less soluble substrates, aprotic polar solvents like THF or DMF can be beneficial.[5] Temperature directly impacts the reaction rate; however, excessive heat can cause urea decomposition.[3]

    • Data Table: Solvent Selection Guide

      Solvent Polarity (Dielectric Const.) Boiling Point (°C) Common Use Case
      Ethanol 24.5 78 Standard, good for many aromatic aldehydes.[9]
      Tetrahydrofuran (THF) 7.6 66 Aprotic alternative, good with certain Lewis acids.[4]
      Acetonitrile 37.5 82 Polar aprotic, can improve solubility.
      Water 80.1 100 "Green" solvent, can provide hydrophobic acceleration.[10][11]

      | Solvent-Free | N/A | N/A | Often paired with microwave heating for rapid synthesis.[4] |

Issue 2: Formation of Major Side Products

Symptom: The desired product is present, but is contaminated with one or more significant byproducts, making purification by simple recrystallization or column chromatography difficult.

Causality: The reaction conditions are allowing competing reaction pathways to occur at a rate comparable to the desired Biginelli condensation. This is a problem of selectivity, which can often be controlled by adjusting temperature, reactant stoichiometry, or the order of addition.

Troubleshooting Workflow: Side Product Formation

G start Major Side Product Formation identify Step 1: Identify Side Product (NMR, MS) start->identify hantzsch Hantzsch DHP (Fluorescent) identify->hantzsch Fluorescent? knoevenagel Knoevenagel Adduct identify->knoevenagel Matches Aldehyde + Ketoester? acylurea N-Acylurea identify->acylurea Matches Urea + Ketoester? hantzsch_sol Lower Reaction Temp. Add Urea Last hantzsch->hantzsch_sol knoevenagel_sol Use Milder Catalyst Pre-form Iminium Ion knoevenagel->knoevenagel_sol acylurea_sol Adjust Stoichiometry (Slight excess of aldehyde) acylurea->acylurea_sol

Caption: Diagnostic workflow for identifying and mitigating common side products.

Detailed Protocols & Explanations
  • Preventing Hantzsch Dihydropyridine (DHP) Byproduct:

    • Rationale: This pathway is favored by the presence of ammonia, which forms from urea at high temperatures.[3] The key is to minimize the concentration of free ammonia.

    • Protocol:

      • Temperature Control: Reduce the reaction temperature. If refluxing in ethanol (78°C), try running the reaction at 60°C for a longer period.

      • Order of Addition: In a three-neck flask, combine the aldehyde, β-ketoester, and catalyst in the solvent. Heat the mixture to the target temperature, and then add the urea portion-wise over 20-30 minutes. This ensures the urea reacts quickly upon addition, minimizing its time at high temperature before entering the reaction pathway.

  • Suppressing Knoevenagel Condensation:

    • Rationale: The Knoevenagel condensation is also acid-catalyzed and competes with the formation of the N-acyliminium ion.[7] The goal is to favor the iminium pathway.

    • Protocol:

      • Two-Step, One-Pot Procedure: First, mix the aldehyde and urea with the catalyst in the solvent and stir at room temperature for 30-60 minutes. This allows for the pre-formation of the key iminium intermediate.

      • Then, add the β-ketoester to the reaction mixture and begin heating. This ensures the ketoester primarily encounters the desired intermediate rather than the free aldehyde.

Issue 3: Product Purification and Isolation Challenges

Symptom: The reaction appears successful by TLC, but the product either crashes out of solution as an oil, is difficult to recrystallize, or remains contaminated after column chromatography.

Causality: This often stems from the presence of closely related byproducts (like N-acylureas) or residual starting materials that have similar polarity to the desired product. The physical properties of the product itself can also present challenges.

Purification Strategies
  • Recrystallization: This is the most effective method for removing N-acylurea impurities.[7]

    • Protocol:

      • Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility but the impurity has low solubility (e.g., ethanol, ethyl acetate, or a mixture).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Analyze the purified solid and the mother liquor by TLC to assess the efficiency of the separation.

  • Column Chromatography:

    • Rationale: When recrystallization fails, chromatography is the next step. Success depends on choosing an appropriate solvent system that provides good separation (ΔRf > 0.2) between the product and impurities.

    • Data Table: Typical TLC Solvent Systems

      Polarity of DHPM Product Recommended Starting Solvent System (v/v)
      Non-polar Hexane : Ethyl Acetate (e.g., 9:1 -> 7:3)
      Medium-polar Hexane : Ethyl Acetate (e.g., 1:1 -> 3:7)

      | Polar | Dichloromethane : Methanol (e.g., 99:1 -> 95:5) |

  • Acid-Base Extraction:

    • Rationale: If your product is stable to acid and base, and the impurities have different acidic/basic properties, a liquid-liquid extraction can be a powerful pre-purification step. For example, unreacted acidic β-ketoester can be removed by washing the organic layer with a mild base (e.g., sat. NaHCO₃ solution).

References

  • Hammouda, M. M., et al. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]

  • PLOS. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

  • ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. [Link]

  • National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • National Institutes of Health. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. NIH. [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]

  • ACS Publications. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • YouTube. (2022, November 25). Pyrimidine Synthesis Biochemistry. Dr. Apurva Popat. [Link]

  • Journal of Synthetic Chemistry. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. J. Synth. Chem. [Link]

  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy in Cell-Based Assays with Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing pyrimidine-based compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends deep scientific principles with practical, field-tested solutions. This guide is structured to help you diagnose and resolve common issues of low efficacy in your cell-based assays, ensuring your results are both accurate and reproducible.

Part 1: Foundational Troubleshooting: Is Your Compound the Problem?

Before questioning complex cellular mechanisms, it's crucial to validate the fundamental properties of your pyrimidine compound under assay conditions. Issues with solubility and stability are the most common culprits for apparent low efficacy.

Q1: My pyrimidine compound shows low activity or highly variable results. Could it be a solubility issue?

Answer: Absolutely. Poor aqueous solubility is a frequent problem with heterocyclic compounds like pyrimidines, which are often hydrophobic.[1] If a compound precipitates out of your cell culture medium, its effective concentration is drastically reduced, leading to artificially low efficacy.

The Causality: Many pyrimidine scaffolds are planar and possess high molecular symmetry, which can favor stable crystal lattice formation, thereby reducing solubility in water.[2] While often dissolved in a stock solution of DMSO, the final concentration of DMSO in the cell culture medium is typically kept low (<0.5%) to avoid solvent toxicity. When the DMSO stock is diluted into the aqueous medium, the compound can crash out of solution if its solubility limit is exceeded.

Troubleshooting Protocol: Visual and Spectrophotometric Solubility Assessment

  • Prepare a Dummy Plate: Use a clear-bottom 96-well plate without cells.

  • Add Medium: Dispense the same volume of cell culture medium as used in your assay into each well.

  • Serial Dilution: Prepare serial dilutions of your pyrimidine compound in the medium, mimicking the exact concentrations used in your cell-based assay. Include a "vehicle control" (e.g., DMSO) and a "medium only" control.

  • Incubate: Incubate the plate under the same conditions as your cell assay (e.g., 37°C, 5% CO₂).

  • Visual Inspection: After 1-2 hours and again at the end of your typical assay duration (e.g., 24, 48, 72 hours), inspect the wells for visible precipitate. Use a light microscope for better detection of micro-precipitates.

  • Quantitative Measurement (Optional): Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates light scattering from insoluble particles.

ParameterRecommendationRationale
Primary Solvent 100% DMSOMost pyrimidine derivatives are readily soluble in DMSO.[1]
Max Final DMSO % < 0.5% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.
Solubility Check Always performConfirm compound remains in solution at the highest tested concentration.
Enhancement Strategy Formulate with excipients (e.g., Pluronic F-68, BSA)Certain polymers can create amorphous solid dispersions, improving apparent water solubility.[1]
Q2: How can I be sure my compound is stable in the culture medium for the duration of my assay?

Answer: Compound instability in culture medium is another critical factor. Components in the medium (e.g., serum proteins, pH changes, reactive oxygen species) can lead to degradation of the pyrimidine compound over time. This reduces the effective concentration and can lead to a time-dependent loss of activity.

The Causality: The pyrimidine ring can be susceptible to enzymatic or chemical degradation. For example, ester or amide groups on the scaffold can be hydrolyzed by esterases present in serum. The compound might also be light-sensitive or oxidize in the incubator environment.

Workflow: Assessing Compound Stability in Cell Culture Medium

This workflow uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound over time.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Spike compound into cell-free media (with/without serum) at highest assay concentration prep2 Prepare 'Time 0' sample: Immediately extract an aliquot with acetonitrile (ACN) prep1->prep2 inc1 Incubate remaining media at 37°C, 5% CO₂ prep1->inc1 inc2 Collect aliquots at key time points (e.g., 4, 8, 24, 48h) inc1->inc2 inc3 Extract each aliquot with ACN to precipitate proteins & stop degradation inc2->inc3 an1 Centrifuge all samples inc3->an1 an2 Analyze supernatant by HPLC-UV an1->an2 an3 Quantify peak area of parent compound at each time point an2->an3 an4 Plot % Remaining vs. Time an3->an4

Caption: Workflow for assessing compound stability in cell culture medium via HPLC.

Part 2: Assay-Specific Pitfalls & Interference

If the compound is soluble and stable, the next step is to investigate the assay itself. Many common cell viability assays can be prone to artifacts.

Q3: I see a discrepancy between my MTT/MTS assay results and cell morphology. Could the compound be interfering with the assay chemistry?

Answer: Yes, this is a well-documented pitfall. Assays like MTT, MTS, and XTT rely on cellular reductases to convert a tetrazolium salt into a colored formazan product. However, some compounds can chemically reduce the tetrazolium salt themselves, independent of cellular activity.[3][4] This leads to a false positive signal, making the cells appear more viable than they are and masking the compound's true cytotoxic effect.[5]

The Causality: The pyrimidine scaffold and its substituents may possess reducing properties that allow them to directly donate electrons to the MTT or MTS reagent. This chemical reaction produces the colored formazan product in a cell-free environment, leading to an overestimation of cell viability.

Self-Validating Protocol: Cell-Free Interference Assay

  • Prepare a Cell-Free Plate: In a 96-well plate, add your cell culture medium without cells.

  • Add Compound: Add your pyrimidine compound at the same concentrations used in your cell-based assay. Include vehicle-only and medium-only controls.

  • Add Assay Reagent: Add the MTT or MTS reagent to all wells as per the manufacturer's protocol.

  • Incubate: Incubate for the standard duration (e.g., 1-4 hours) at 37°C.

  • Read Plate: Add the solubilizing agent (for MTT) and read the absorbance.

  • Analyze: If you see a dose-dependent increase in absorbance in the absence of cells, your compound is directly interfering with the assay.

Alternative Viability Assays (If Interference is Detected)

Assay TypePrincipleAdvantagesPotential Issues
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells.Highly sensitive; less prone to chemical interference.Signal can be affected by compounds that modulate cellular ATP pools.
Protease-Based (e.g., CellTiter-Fluor™) Measures a conserved protease activity in live cells.Non-lytic; allows for multiplexing with other assays.Can be affected by compounds that inhibit the specific protease.
Real-Time Impedance Measures changes in electrical impedance as cells proliferate and adhere.Label-free; provides kinetic data on cell response.Requires specialized equipment; sensitive to changes in cell morphology.
Direct Cell Counting (e.g., Trypan Blue) Stains dead cells, allowing for manual or automated counting of live vs. dead cells.Gold standard for viability; direct measurement.Low-throughput; subjective if done manually.
Part 3: Cellular Mechanisms & Biological Barriers

If both the compound and the assay are validated, the low efficacy is likely due to biological factors within the cell.

Q4: My compound is potent in a biochemical (enzyme) assay but weak in my cell-based assay. What could be the reason?

Answer: This is a classic challenge in drug discovery, often referred to as a poor "biochemical-to-cellular" correlation. The primary reasons are poor cell permeability, rapid metabolic inactivation by the cell, or active efflux of the compound out of the cell.

The Causality:

  • Cell Permeability: For a compound to reach an intracellular target, it must cross the lipid bilayer of the cell membrane. While some lipophilicity is beneficial for membrane penetration, highly lipophilic compounds can get trapped in the membrane.[6] Conversely, highly polar compounds may not be able to enter at all without a specific transporter. The inclusion of heteroatoms like oxygen and nitrogen in the pyrimidine scaffold can affect both polarity and hydrogen-bonding capacity, influencing permeability.[7]

  • Metabolic Inactivation: Cells possess a robust metabolic machinery, including cytochrome P450 enzymes and phase II conjugation enzymes, that can modify and inactivate foreign compounds (xenobiotics).[8] The pyrimidine ring or its side chains can be hydroxylated, demethylated, or conjugated, rendering the compound inactive.

  • Efflux Pumps: Cells, particularly cancer cells, can overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) that actively pump compounds out of the cell, preventing them from reaching a sufficient intracellular concentration.

Troubleshooting Workflow: Investigating Cellular Barriers

G start Low Efficacy in Cells, High Efficacy in Biochemical Assay q1 Is the compound cell permeable? start->q1 q2 Is the compound being metabolized/inactivated? q1->q2 Yes sol1 Assess permeability (e.g., PAMPA, Caco-2 assay). Modify structure to optimize LogP/polarity. [17] q1->sol1 No q3 Is the compound being effluxed from the cell? q2->q3 No sol2 Incubate with liver microsomes or cell lysates; analyze by LC-MS to identify metabolites. [19] q2->sol2 Yes sol3 Test efficacy in the presence of known efflux pump inhibitors (e.g., verapamil). q3->sol3 Yes end_node Identify primary barrier to cellular efficacy q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Sources

Navigating the Preclinical Gauntlet: A Technical Support Center for Managing Novel PI3K Inhibitor Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the toxicities of novel Phosphoinositide 3-kinase (PI3K) inhibitors in preclinical studies. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. As the therapeutic potential of PI3K inhibitors continues to be explored, understanding and mitigating their inherent toxicities is paramount for successful preclinical evaluation and clinical translation. This resource is structured to address specific issues you may encounter during your experiments, with a focus on the underlying mechanisms and practical solutions.

Understanding the "Why": On-Target vs. Off-Target Toxicity

The PI3K signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime therapeutic target. However, the ubiquitous nature of this pathway in normal physiological processes means that inhibiting it, even with highly specific molecules, can lead to a range of on-target toxicities.[1][2][3] These are adverse effects that result from the intended inhibition of the PI3K pathway in non-cancerous tissues.

Additionally, novel inhibitors may exhibit off-target effects, binding to and modulating the activity of other kinases or proteins, which can lead to unforeseen toxicities. Distinguishing between on-target and off-target effects is a critical first step in troubleshooting and mitigation.

Troubleshooting Guides: A Proactive Approach to Toxicity Management

This section provides practical, question-and-answer-based troubleshooting for common toxicities observed with PI3K inhibitors in preclinical models.

In Vivo Studies: Managing Toxicities in Animal Models

Q1: We've observed significant hyperglycemia and weight loss in our mouse cohort treated with a novel PI3Kα-selective inhibitor. How can we manage this without compromising our efficacy study?

A1: Cause and Effect: Hyperglycemia is a well-documented on-target toxicity of PI3Kα inhibition.[4] The PI3Kα isoform is a key mediator of insulin signaling and glucose uptake in peripheral tissues. Its inhibition leads to insulin resistance, reduced glucose uptake by muscle and adipose tissue, and increased hepatic glucose production, resulting in elevated blood glucose levels.[5] This metabolic disruption can lead to dehydration, weight loss, and general poor health in the animals, confounding the interpretation of anti-tumor efficacy data.

Troubleshooting Workflow:

Caption: Workflow for managing hyperglycemia in preclinical models.

Detailed Protocols:

  • Blood Glucose Monitoring:

    • Establish a baseline blood glucose level for each animal before initiating treatment.

    • During treatment, monitor blood glucose daily for the first two weeks, then 2-3 times per week.

    • Collect a small drop of blood from the tail vein.

    • Use a calibrated handheld glucometer for rapid measurement.

    • Record all measurements meticulously, noting the time of day and relation to dosing.

  • Dose Modification:

    • Dose Reduction: If blood glucose consistently exceeds 250 mg/dL, consider a dose reduction of 25-50%. The goal is to find a dose that maintains a therapeutic window with manageable hyperglycemia.

    • Intermittent Dosing: Preclinical studies have shown that intermittent dosing can maintain anti-tumor efficacy while reducing on-target toxicities.[5] A schedule of 3 days on, 4 days off, or every other day dosing can be explored.

  • Supportive Care:

    • Dietary Modification: Switching to a low-carbohydrate or ketogenic diet can help manage hyperglycemia by reducing the glucose load.[5]

    • Metformin Co-administration: In consultation with a veterinarian, co-administration of metformin, an insulin-sensitizing agent, can be considered to help control blood glucose levels.[5]

Q2: Our study animals are experiencing severe diarrhea after a week of treatment with a pan-PI3K inhibitor. How can we assess and manage this toxicity?

A2: Cause and Effect: Diarrhea and colitis are common toxicities, particularly with inhibitors targeting the PI3Kδ and PI3Kγ isoforms, which are highly expressed in immune cells.[1] Inhibition of these isoforms can disrupt immune homeostasis in the gut, leading to an inflammatory response that manifests as diarrhea and colitis.[3]

Troubleshooting Workflow:

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-MS/MS Method for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrimidine Analogs

Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antiviral medications to anticancer drugs like 5-Fluorouracil (5-FU). The accurate and precise quantification of these compounds in active pharmaceutical ingredients (APIs), finished products, and biological matrices is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. Consequently, the analytical methods employed must be rigorously validated to demonstrate their fitness for purpose.[1]

This guide presents a comprehensive validation framework for a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of the pyrimidine analog 5-Fluorouracil. We will objectively compare its performance against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions about their analytical strategies. Our approach is grounded in the globally recognized standards set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) and Q14 guidelines, ensuring scientific integrity and regulatory alignment.[2][3]

The Methodological Evolution: Why UHPLC-MS/MS?

The transition from conventional HPLC to UHPLC represents a significant leap in chromatographic efficiency. UHPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, yield dramatic improvements in resolution, sensitivity, and speed of analysis.[4] This allows for the separation of complex mixtures with greater clarity and in a fraction of the time required by traditional HPLC.[4]

The coupling of this advanced separation technique with tandem mass spectrometry (MS/MS) elevates the method's analytical power exponentially.[5] Unlike UV detection, which relies on the chromophoric properties of a molecule and can be prone to interference, MS/MS offers unparalleled specificity and sensitivity. It functions by selecting a specific parent ion (the analyte of interest), fragmenting it, and then detecting a specific fragment ion.[6][7] This process, known as Multiple Reaction Monitoring (MRM), acts as a highly specific filter, effectively eliminating matrix effects and confirming the analyte's identity with a high degree of confidence.[8][9]

This guide will demonstrate through a structured validation process how these technological advantages translate into a more robust, reliable, and efficient analytical method for pyrimidine compounds.

Validation Workflow: A Comparative Framework

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] Our validation study is designed to rigorously assess every performance characteristic of the new UHPLC-MS/MS method and compare it directly with the established HPLC-UV technique.

Validation_Workflow cluster_Plan Phase 1: Planning & Setup cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) Method_Select Select Methods: - New: UHPLC-MS/MS - Traditional: HPLC-UV ATP->Method_Select Protocol Develop Validation Protocol (ICH Q2) Method_Select->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Comparative Data Analysis Robustness->Data_Analysis Report Generate Final Validation Report Data_Analysis->Report

Caption: A visual overview of the three-phase method validation process.

Comparative Validation of Analytical Methods for 5-Fluorouracil

This section details the head-to-head validation of the two methods. For each parameter, we will discuss the rationale, present the experimental protocol, and summarize the comparative data.

System Suitability Testing (SST)

Expertise & Experience: Before any validation runs, and indeed before any routine analysis, system suitability must be established. SST is not a validation parameter itself, but an integral part of the overall process that ensures the analytical system is performing adequately on a given day.[10][11] It acts as a pre-flight check, confirming that the chromatography is behaving as expected.[11] Key SST parameters include retention time repeatability, peak tailing, theoretical plates (a measure of column efficiency), and resolution between the analyte and any closely eluting peaks.[12]

ParameterAcceptance CriteriaPurpose
Repeatability (%RSD of Peak Area) ≤ 2.0% (for 5 replicate injections)Ensures the injector and detector are performing consistently.
Tailing Factor (T) ≤ 2.0Measures peak symmetry; a value >2 indicates peak tailing, which can affect integration and precision.
Theoretical Plates (N) ≥ 2000 (HPLC), ≥ 5000 (UHPLC)Indicates the efficiency of the separation column. Higher numbers mean sharper peaks.[12]
Resolution (Rs) ≥ 2.0 (between 5-FU and internal standard)Ensures baseline separation from other components.

These criteria must be met before proceeding with any validation experiments.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For a UV-based method, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector. However, co-eluting species with similar UV spectra can still go undetected.

This is where MS/MS provides a definitive advantage. By monitoring a specific mass transition (parent ion → fragment ion), the method achieves a much higher degree of selectivity.[13] Interference from a co-eluting compound is highly unlikely unless it has the same parent mass and produces the same fragment ion under identical conditions, which is extremely rare.

Experimental Protocol:

  • Blank Analysis: Inject a sample of the diluent (mobile phase) to ensure no system peaks interfere with the analyte.

  • Placebo Analysis: Prepare and inject a solution containing all formulation excipients (without the 5-FU active ingredient) to check for interference.

  • Forced Degradation: Subject a solution of 5-FU to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze these stressed samples to ensure the analyte peak is well-resolved from all degradant peaks and that the mass balance is maintained.

  • MS/MS Confirmation (for UHPLC-MS/MS): Confirm that the mass spectrum of the 5-FU peak in the sample matches that of a certified reference standard.

Data Summary:

Test SampleHPLC-UV MethodUHPLC-MS/MS Method
Blank (Diluent) No interfering peaks observed.No signal at the MRM transition for 5-FU.
Placebo A minor peak from an excipient was observed near the 5-FU retention time (Resolution Rs = 1.8).No signal at the MRM transition for 5-FU. Complete selectivity.
Acid Stressed Sample 5-FU peak is spectrally pure by PDA, but resolution from a major degradant is marginal (Rs = 1.9).5-FU peak is baseline resolved from all degradants. MRM transition is unique to the 5-FU peak.
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a stock solution of 5-FU reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration (e.g., for a 100 µg/mL target, standards from 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area (or peak area ratio to internal standard for MS/MS) against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Summary:

ParameterHPLC-UV MethodUHPLC-MS/MS MethodAcceptance Criteria
Range 10 - 150 µg/mL1 - 200 µg/mLMethod dependent
Correlation Coefficient (r²) 0.9992> 0.9998≥ 0.999
y-intercept (% of response at 100% concentration) 1.5%0.2%Should be insignificant

Analysis: The UHPLC-MS/MS method demonstrates a wider linear range and a superior correlation coefficient, indicating a stronger adherence to linearity. The lower y-intercept suggests less analytical noise or bias at the low end of the curve.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with the 5-FU reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Data Summary:

Spiked LevelHPLC-UV (% Recovery ± SD)UHPLC-MS/MS (% Recovery ± SD)Acceptance Criteria
80% 98.2% ± 1.1%100.5% ± 0.6%98.0% - 102.0%
100% 101.5% ± 0.9%99.8% ± 0.4%98.0% - 102.0%
120% 102.3% ± 1.3%100.9% ± 0.5%98.0% - 102.0%

Analysis: While both methods meet the acceptance criteria, the UHPLC-MS/MS method shows consistently higher accuracy (recoveries closer to 100%) and better precision (lower standard deviation). This is likely due to the enhanced selectivity reducing interference from the placebo matrix.[15]

Precision

Expertise & Experience: Precision is the measure of the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of 5-FU at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or a different instrument. Compare the results from both days.

Data Summary:

Precision LevelHPLC-UV (%RSD)UHPLC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6) 1.2%0.5%≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2) 1.8%0.8%≤ 2.0%

Analysis: The UHPLC-MS/MS method is demonstrably more precise. The lower %RSD values indicate less variability in the measurements, leading to higher confidence in the reported results.

Relationship_Diagram Range Validated Range Linearity Linearity Linearity->Range Defines Upper/ Lower Limits Accuracy Accuracy Accuracy->Range Must be Accurate within Range Precision Precision Precision->Range Must be Precise within Range LOQ Limit of Quantitation LOQ->Range Defines the Lower Boundary

Caption: The interrelationship of key validation parameters defining the working range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These parameters are critical for the analysis of impurities or for determining low levels of drugs in biological fluids. They are often determined based on the signal-to-noise ratio (S/N) of the analytical signal.[12]

Experimental Protocol:

  • Determine the S/N ratio by comparing the peak height of the analyte in low-concentration standards with the noise of the baseline over a defined region.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The accuracy and precision at the LOQ must also be demonstrated.

Data Summary:

ParameterHPLC-UVUHPLC-MS/MS
LOD (S/N ≈ 3:1) 1.0 µg/mL0.05 µg/mL
LOQ (S/N ≈ 10:1) 3.5 µg/mL0.15 µg/mL
Precision at LOQ (%RSD) 8.5%4.2%
Accuracy at LOQ (% Recovery) 95.7% - 104.5%98.1% - 101.7%

Analysis: The UHPLC-MS/MS method is significantly more sensitive, with LOD and LOQ values approximately 20-fold lower than the HPLC-UV method. This is a direct result of the high selectivity and low background noise inherent to MS/MS detection. This enhanced sensitivity is crucial for applications such as impurity profiling and pharmacokinetic studies.

Robustness

Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[16] It provides an indication of its reliability during normal usage. This is a critical parameter explored during method development, often using a Design of Experiments (DoE) approach as encouraged by ICH Q14.[17][18]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a standard sample under each new condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the quantitative result.

Data Summary:

Varied ParameterHPLC-UV (Observed Effect)UHPLC-MS/MS (Observed Effect)
Column Temperature (± 2 °C) Minor shift in retention time (± 0.1 min). SST passes.Negligible effect on retention time or result.
Mobile Phase pH (± 0.1 unit) Significant shift in retention time (± 0.5 min). Resolution failed at lower pH.Minor shift in retention time (± 0.05 min). SST passes.
Mobile Phase % Organic (± 1%) Significant shift in retention time (± 0.8 min).Minor shift in retention time (± 0.1 min). SST passes.

Analysis: The UHPLC-MS/MS method demonstrates superior robustness. Its performance is less affected by minor variations in operating conditions, making it more reliable for routine use and easier to transfer between different laboratories.

Conclusion: A Clear Case for Advancement

The comprehensive validation data presented in this guide unequivocally demonstrates the superiority of the novel UHPLC-MS/MS method over the traditional HPLC-UV technique for the analysis of 5-Fluorouracil.

Performance CharacteristicHPLC-UV MethodUHPLC-MS/MS Method Advantage of New Method
Analysis Time ~15 minutes~3 minutes 5x Faster Throughput
Specificity Adequate, but susceptible to co-elutionExceptional Unambiguous analyte identification
Sensitivity (LOQ) 3.5 µg/mL0.15 µg/mL >20x More Sensitive
Precision (%RSD) 1.2% - 1.8%0.5% - 0.8% Higher Confidence in Results
Accuracy (% Recovery) 98.2% - 102.3%99.8% - 100.9% More reliable quantification
Robustness Sensitive to pH and mobile phase changesHighly Robust More reliable and transferable

While the initial capital investment for UHPLC-MS/MS instrumentation is higher, the long-term benefits—including a five-fold increase in sample throughput, significantly reduced solvent consumption, and unparalleled data quality—provide a compelling return on investment. The enhanced sensitivity and specificity empower scientists to generate more reliable data, accelerate drug development timelines, and ultimately contribute to the delivery of safer and more effective medicines. This validated method represents a robust, reliable, and future-proof solution for the analytical challenges posed by pyrimidine compounds.

References

  • Principles and Applications of Ultra-High-Performance Liquid Chromatography. IntechOpen. Available at: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Available at: [Link]

  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. PubMed. Available at: [Link]

  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. ResearchGate. Available at: [Link]

  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology (IJRASET). Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). Available at: [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. Available at: [Link]

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. Available at: [Link]

  • System Suitability for HPLC. CHROMacademy. Available at: [Link]

  • Lecture 16: Tandem MS. University of Arizona. Available at: [Link]

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  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. ACS Publications. Available at: [Link]

  • Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Premier Research. Available at: [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. ResearchGate. Available at: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available at: [Link]

  • Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]

  • Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Implement ICH Q14 Guidelines More Easily with Method Development Software. ACD/Labs. Available at: [Link]

  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. ResearchGate. Available at: [Link]

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  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

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Dual PI3K/mTOR Inhibitors vs. Single-Target Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the PI3K/AKT/mTOR signaling pathway remains a critical nexus of investigation.[1] Dysregulation of this pathway is a hallmark of numerous malignancies, driving tumor cell growth, proliferation, and survival.[2] Consequently, the development of targeted inhibitors has been a major focus of oncological research. This guide provides an in-depth, objective comparison of the efficacy of dual PI3K/mTOR inhibitors against their single-target counterparts, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale for Dual Inhibition: Overcoming Cellular Resistance

The PI3K/AKT/mTOR pathway is characterized by intricate feedback loops.[1] A significant challenge with single-agent inhibitors, particularly mTORC1 inhibitors like rapamycin and its analogs (rapalogs), is the activation of a negative feedback loop. Inhibition of mTORC1 can lead to the relief of its inhibitory effect on IRS-1 (Insulin Receptor Substrate 1), resulting in the upstream activation of PI3K and subsequently, AKT.[3] This feedback activation can ultimately compromise the inhibitor's anti-tumor efficacy.

Dual PI3K/mTOR inhibitors were designed to overcome this limitation by simultaneously blocking both key kinases in the pathway.[1] This vertical inhibition strategy aims to prevent the feedback activation of AKT, leading to a more profound and sustained suppression of the entire signaling cascade.[4] Preclinical studies have consistently suggested that this approach offers broader efficacy across a wider range of cancer genotypes compared to agents that target only one component of the pathway.[5]

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of intervention for both single-target and dual inhibitors.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Targets cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 IRS1 IRS-1 S6K1->IRS1 Negative Feedback (Inhibits) Cell Growth\n& Proliferation Cell Growth & Proliferation S6K1->Cell Growth\n& Proliferation 4E-BP1->Cell Growth\n& Proliferation Inhibition of translation initiation IRS1->PI3K PI3K_Inhibitor Single-Target PI3K Inhibitor PI3K_Inhibitor->PI3K Blocks mTOR_Inhibitor Single-Target mTOR Inhibitor mTOR_Inhibitor->mTORC1 Blocks Dual_Inhibitor Dual PI3K/mTOR Inhibitor Dual_Inhibitor->PI3K Blocks Dual_Inhibitor->mTORC2 Blocks Dual_Inhibitor->mTORC1 Blocks

Caption: PI3K/AKT/mTOR pathway and inhibitor targets.

Preclinical Efficacy: A Head-to-Head Comparison

The superior potency of dual PI3K/mTOR inhibitors is evident in preclinical studies. In vitro assessments consistently demonstrate that dual inhibitors exhibit significantly lower IC50 values (the concentration of an inhibitor required to reduce a biological process by 50%) compared to single-target agents.

In Vitro Cell Viability

The following table summarizes the IC50 values of representative dual and single-target inhibitors across various cancer cell lines.

Inhibitor ClassCompoundTarget(s)Cell LineCancer TypeIC50 (nM)Reference
Dual PI3K/mTOR Gedatolisib (PF-05212384) pan-PI3K, mTORp110α-0.4[6]
p110β-6[6]
p110γ-6[6]
p110δ-8[6]
mTOR-1[6]
Dactolisib (BEZ235) pan-PI3K, mTORNALM6ALL13-26[7]
REHALL13-26[7]
LK63ALL13-26[7]
Omipalisib (GSK2126458) p110α/β/δ/γ, mTORC1/2p110α-0.019[8]
p110β-0.13[8]
p110δ-0.024[8]
p110γ-0.06[8]
mTORC1-0.18[8]
mTORC2-0.3[8]
Single-Target PI3K BKM120 (Buparlisib) pan-PI3KHT-29Colorectal~100[9]
HCT-116Colorectal~100[9]
GDC-0941 p110α/δp110α-3[10]
p110β-33[10]
p110δ-3[10]
p110γ-75[10]
Single-Target mTOR Everolimus (RAD001) mTORC1NALM6ALL1,500-10,000[7]
REHALL1,500-10,000[7]
LK63ALL1,500-10,000[7]

As illustrated, dual inhibitors like Gedatolisib and Omipalisib exhibit potent, low nanomolar to sub-nanomolar IC50 values against both PI3K isoforms and mTOR. In a direct comparison in acute lymphoblastic leukemia (ALL) cell lines, the dual inhibitors BEZ235 and BGT226 were approximately three logs more potent than the mTOR inhibitor everolimus in inhibiting cell proliferation.[7]

In Vivo Tumor Growth Inhibition

The enhanced in vitro potency of dual inhibitors often translates to superior efficacy in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.

In a study on acute lymphoblastic leukemia, while both dual PI3K/mTOR inhibitors and the single-agent mTOR inhibitor everolimus extended the survival of NOD/SCID mice engrafted with human ALL, the responses to the dual inhibitors were more pronounced in some xenografts.[7] Another study reported that the dual inhibitor XIN-10 demonstrated strong in vivo efficacy against MCF-7 breast cancer xenograft tumors.[3]

Clinical Efficacy and Tolerability

While preclinical data strongly support the superiority of dual inhibition, the clinical landscape is more nuanced. The enhanced potency of dual PI3K/mTOR inhibitors can be associated with a less favorable toxicity profile.

Clinical Trial Outcomes
Inhibitor ClassCompoundCancer TypeKey FindingsReference
Dual PI3K/mTOR Gedatolisib (PF-05212384) ER+/HER2- Metastatic Breast CancerGranted FDA Fast Track designation based on promising Phase 2 data in combination with a CDK4/6 inhibitor and fulvestrant. Objective response rates (ORR) in different arms of the study ranged from 32% to 85%.[8]
Dactolisib (BEZ235) Everolimus-resistant Pancreatic Neuroendocrine TumorsThe study did not proceed to the second stage due to poor tolerability at the tested doses, although evidence of disease stability was observed.[11]
Bimiralisib Advanced Solid TumorsDemonstrated a manageable adverse event profile, particularly with intermittent dosing schedules. One partial response was observed.[12]
Single-Target mTOR Everolimus HER2- Metastatic Breast Cancer with PI3K/AKT/mTOR mutationsIn combination with chemotherapy, showed an ORR of 38.5% and a disease control rate (DCR) of 84.6%.[6]

A key challenge in the clinical development of dual PI3K/mTOR inhibitors has been managing their toxicity.[12] Common adverse events include hyperglycemia, rash, diarrhea, and mucositis.[5][13] However, strategies such as intermittent dosing schedules are being explored to improve tolerability while maintaining efficacy.[12]

Mechanisms of Resistance and Future Directions

Despite the promise of dual inhibition, acquired resistance remains a significant hurdle.[14] Several mechanisms can contribute to resistance, including:

  • Activation of parallel signaling pathways: Tumor cells can bypass the PI3K/mTOR blockade by upregulating alternative survival pathways.

  • Genetic alterations: Mutations in downstream components of the pathway can render the inhibitors ineffective.

The following diagram illustrates some of the key feedback loops and resistance mechanisms.

Resistance_Mechanisms cluster_pathway PI3K/mTOR Pathway cluster_resistance Resistance Mechanisms PI3K PI3K AKT AKT mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates Feedback_Activation Feedback Activation of PI3K mTORC1->Feedback_Activation Relief of Negative Feedback IRS1 IRS1 S6K1->IRS1 Inhibits (Negative Feedback) IRS1->PI3K Activates Feedback_Activation->PI3K Leads to Parallel_Pathway Activation of Parallel Signaling Pathways (e.g., MAPK) Downstream_Mutation Downstream Mutations mTOR_Inhibitor mTORC1 Inhibitor mTOR_Inhibitor->mTORC1 Blocks Dual_Inhibitor Dual PI3K/mTOR Inhibitor Dual_Inhibitor->PI3K Blocks Dual_Inhibitor->mTORC1 Blocks Dual_Inhibitor->Parallel_Pathway Can be bypassed by Dual_Inhibitor->Downstream_Mutation Can be rendered ineffective by

Caption: Feedback loops and resistance mechanisms.

Future strategies to enhance the efficacy of PI3K/mTOR pathway inhibitors include combination therapies with other targeted agents or chemotherapy, and the development of novel therapeutic modalities such as PROTAC (Proteolysis Targeting Chimera) degraders that can eliminate the target proteins entirely.[3][14]

Experimental Protocols

To facilitate your research, we provide the following detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability: MTT Assay for IC50 Determination

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This method is widely used for its simplicity, high throughput, and cost-effectiveness in determining the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (dual and single-agent inhibitors) in culture medium. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a non-linear regression analysis.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

Causality Behind Experimental Choices: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (activated) and total forms of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, total AKT, p-S6K, total S6K), we can directly assess the inhibitory effect of the compounds on the signaling cascade. This provides mechanistic insight into how the inhibitors are functioning at the molecular level.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with the inhibitors as described for the MTT assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

    • Compare the levels of phosphorylated proteins to the total protein levels to assess the degree of pathway inhibition.

In Vivo Tumor Xenograft Efficacy Study

Causality Behind Experimental Choices: In vivo xenograft models are crucial for evaluating the therapeutic efficacy of anti-cancer agents in a more physiologically relevant setting than in vitro cultures.[7] By implanting human cancer cells into immunodeficient mice, we can assess the ability of a drug to inhibit tumor growth in a living organism, providing valuable information on its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line to a sufficient number.

    • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 million cells into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the drug formulations for the dual and single-agent inhibitors and the vehicle control.

    • Administer the drugs to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

    • Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

    • Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Conclusion

The development of dual PI3K/mTOR inhibitors represents a rational and promising strategy in cancer therapy.[2] By simultaneously targeting two critical nodes in a key survival pathway, these agents have demonstrated superior preclinical efficacy compared to their single-target counterparts.[7] While clinical development has been met with challenges related to toxicity, ongoing research into optimized dosing strategies and combination therapies holds the potential to unlock the full therapeutic benefit of this class of inhibitors.[12] The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to further explore and validate the efficacy of these important anti-cancer agents.

References

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Introduction: The Morpholinopyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Morpholinopyrimidine Analogs as PI3K/mTOR Pathway Inhibitors

The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of DNA and RNA, making it a privileged structure in medicinal chemistry.[1][2] When combined with a morpholine moiety, the resulting morpholinopyrimidine scaffold has proven to be a highly effective core for developing potent inhibitors of the phosphoinositide 3-kinase (PI3K) family and other related kinases.[3][4] The morpholine group often enhances critical drug-like properties, including solubility and pharmacokinetic profiles.[3]

This guide provides a head-to-head comparison of several key morpholinopyrimidine analogs that have progressed into clinical development. These compounds primarily target the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1][5] We will delve into their mechanisms of action, comparative potency and selectivity, and the experimental methodologies used to characterize them, providing researchers with the insights needed to select and evaluate these powerful chemical tools.

The PI3K/Akt/mTOR Signaling Pathway: A Core Cellular Regulator

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. PI3K enzymes, upon activation by growth factors, phosphorylate membrane inositides to generate PIP3, which recruits and activates the kinase Akt. Akt, in turn, phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), to drive protein synthesis, cell growth, and proliferation. mTOR also exists in a second complex, mTORC2, which is responsible for fully activating Akt through phosphorylation at a different site (Serine 473). Given its central role, inhibiting this pathway at key nodes—PI3K, mTOR, or both—is a major strategy in cancer therapy.[1][5][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits when active Pan_PI3K Pictilisib (Pan-PI3K) Pan_PI3K->PI3K Dual_Inhibitor Apitolisib Voxtalisib Omipalisib (Dual PI3K/mTOR) Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC2 Dual_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Head-to-Head Comparison of Key Morpholinopyrimidine Analogs

The primary distinction among these analogs lies in their target profile: some are pan-inhibitors of Class I PI3K isoforms, while others dually inhibit both PI3K and mTOR. This choice is critical, as dual inhibition can circumvent feedback loops that may arise from inhibiting PI3K alone.

CompoundPrimary Target(s)IC50 / Ki Values (nM)Cellular Potency (IC50, nM)Key Features
Pictilisib (GDC-0941) Pan-Class I PI3KPI3Kα: 3PI3Kδ: 3PI3Kβ: 33PI3Kγ: 75[7]T47D cells: 3 (pAkt reduction)[8]BT474 cells: 2.4 (proliferation)[8]Potent pan-PI3K inhibitor with extensive clinical investigation.[9][10]
Apitolisib (GDC-0980) Dual PI3K/mTORPI3Kα: 5PI3Kβ: 27PI3Kδ: 7PI3Kγ: 14mTOR: 17 (Ki)[11][12]PC3 cells: 307 (proliferation)MCF7 cells: 255 (proliferation)[11]Orally bioavailable dual inhibitor; toxicities like hyperglycemia and rash are noted.[13][14][15]
Voxtalisib (XL765) Dual PI3K/mTORPI3Kα: 39PI3Kβ: 110PI3Kδ: 43PI3Kγ: 9mTORC1: 160[16]CLL cells: 860 (apoptosis)[17]Reversible, ATP-competitive inhibitor of PI3K and mTOR.[16][18] Also inhibits DNA-PK.[16]
Omipalisib (GSK2126458) Dual PI3K/mTORPI3Kα: 0.019 (Ki)PI3Kβ: 0.13 (Ki)PI3Kδ: 0.024 (Ki)PI3Kγ: 0.06 (Ki)mTORC1/2: 0.18/0.3 (Ki)[8]T47D cells: 0.41 (pAkt reduction)BT474 cells: 0.18 (pAkt reduction)[8]Highly potent dual inhibitor with picomolar affinity for PI3K isoforms.[8][19]

Experimental Methodologies for Analog Evaluation

To rigorously compare these compounds, a series of standardized biochemical and cell-based assays are essential. The protocols described below represent a self-validating system, moving from direct enzyme inhibition to target engagement in a cellular context and finally to the functional downstream consequences.

In Vitro Kinase Inhibition Assay

Causality: This is the foundational experiment to determine the direct inhibitory effect of a compound on the kinase enzyme itself. By measuring the reduction in kinase activity (i.e., phosphorylation of a substrate) at various inhibitor concentrations, we can calculate the IC50 value—a direct measure of potency. Luminescence-based assays that quantify the amount of ATP consumed (by measuring the remaining ADP) are highly sensitive and scalable.[20]

Detailed Protocol (ADP-Glo™ Format):

  • Reagent Preparation: Prepare kinase buffer, recombinant PI3K enzyme (e.g., p110α/p85α), lipid substrate (e.g., PIP2), and a stock solution of the morpholinopyrimidine analog in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of a 2x enzyme/substrate mix containing the PI3K enzyme and PIP2.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

    • Expertise Note: Pre-incubating the enzyme and inhibitor for 10-15 minutes before adding ATP allows the compound to bind to the enzyme's active site, ensuring an accurate measurement of inhibition.[21]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Trustworthiness: An inhibitor's potency in a biochemical assay does not guarantee it will bind its target in the complex environment of a living cell. CETSA provides this crucial validation.[22] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[22][23] This biophysical confirmation of target engagement in situ is a cornerstone of trustworthy pharmacology.

CETSA_Workflow cluster_protocol CETSA Protocol start 1. Treat Intact Cells (Drug vs. Vehicle) heat 2. Heat Aliquots to a Range of Temps start->heat lyse 3. Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge 4. Separate Fractions (Centrifugation) lyse->centrifuge supernatant Soluble Fraction (Folded Protein) centrifuge->supernatant pellet Aggregated Pellet (Unfolded Protein) centrifuge->pellet quantify 5. Quantify Protein (e.g., Western Blot) supernatant->quantify plot 6. Plot Melt Curve (Soluble Protein vs. Temp) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Culture cells (e.g., a cancer cell line with an active PI3K pathway) to ~80% confluency. Treat cells with the morpholinopyrimidine analog (e.g., 1 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) to release cellular contents.

  • Separation of Fractions: Separate the soluble protein fraction from the precipitated (aggregated) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant. Determine the amount of soluble target protein (e.g., PI3K p110α or mTOR) remaining at each temperature point using a standard protein quantification method like Western blotting or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[24]

Western Blotting for Downstream Pathway Inhibition

Authoritative Grounding: Confirming target engagement with CETSA is powerful, but demonstrating a functional consequence is the ultimate proof of an inhibitor's mechanism. For PI3K/mTOR inhibitors, this is achieved by measuring the phosphorylation status of key downstream substrates like Akt and S6 ribosomal protein. A reduction in the phosphorylated forms of these proteins provides authoritative evidence of pathway inhibition.

Detailed Protocol:

  • Cell Treatment & Lysis: Seed cells in a 6-well plate. Once they reach desired confluency, starve them of serum overnight to reduce basal pathway activity. Treat with a dose range of the morpholinopyrimidine analog for 1-2 hours. Stimulate the pathway with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Expertise Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane extensively with TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Total Akt) demonstrates effective downstream pathway inhibition.

Conclusion

The morpholinopyrimidine scaffold is a validated and versatile starting point for the development of potent PI3K pathway inhibitors. The choice between a pan-PI3K inhibitor like Pictilisib and a dual PI3K/mTOR inhibitor such as Apitolisib , Voxtalisib , or the highly potent Omipalisib depends entirely on the experimental goal. Researchers aiming for broad inhibition of PI3K-driven signaling may prefer Pictilisib, while those seeking to overcome potential resistance mechanisms mediated by mTOR feedback loops would gravitate towards a dual inhibitor. The experimental framework provided here—moving from in vitro potency to in-cell target engagement and functional pathway modulation—offers a robust strategy for the head-to-head evaluation of these and future analogs, ensuring both scientific integrity and the generation of trustworthy, actionable data.

References

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  • PubMed. (n.d.). Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Retrieved January 26, 2026, from [Link]

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  • AACR Journals. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to Pyrimidine and Purine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision point in the design of potent and selective kinase inhibitors. Among the most successful and enduring frameworks are the pyrimidine and purine heterocycles. Both are privileged structures, largely due to their ability to mimic the adenine ring of ATP and effectively compete for the kinase active site.[1] This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to illuminate the nuanced differences that drive their respective advantages in kinase inhibition.

At a Glance: Pyrimidine vs. Purine Scaffolds

FeaturePyrimidine ScaffoldPurine Scaffold
Core Structure Single six-membered heterocyclic ring with two nitrogen atoms.Fused ring system: a pyrimidine ring joined to an imidazole ring.
Size & Complexity Smaller, less complex, offering more vectors for synthetic modification.Larger, more complex, with a more defined shape.
Analogy Bioisostere of the purine analog of ATP.[1]Direct analog of the adenine base in ATP.
Key Interactions Forms crucial hydrogen bonds with the kinase hinge region.Also forms key hydrogen bonds with the hinge region.
Synthetic Tractability Generally considered more synthetically accessible and versatile.Can present more complex synthetic challenges.

The Structural Basis of Kinase Inhibition: A Tale of Two Rings

The fundamental difference between purines and pyrimidines lies in their core structure. Purines, like adenine and guanine, are characterized by a double-ring structure, while pyrimidines, such as cytosine, thymine, and uracil, have a smaller, single-ring structure.[2] This distinction in size and shape has profound implications for how inhibitors based on these scaffolds interact with the ATP-binding pocket of a kinase.

Both purine and pyrimidine-based inhibitors are designed to be competitive with ATP, binding to the active site and preventing the phosphorylation of substrate proteins.[2] A critical interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.

cluster_0 Pyrimidine Scaffold cluster_1 Purine Scaffold Pyrimidine Single Ring Pyrimidine Purine Fused Rings Pyrimidine Imidazole Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK Cyclin_D Cyclin D RTK->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Promotes Transcription Inhibitor Pyrimidine or Purine Kinase Inhibitor Inhibitor->CDK46 Inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

Experimental Protocols for Kinase Inhibitor Characterization

To ensure the trustworthiness and reproducibility of kinase inhibitor data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Activity Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.

Principle: A purified kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, often using methods like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA). [3] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a kinase buffer solution (e.g., containing HEPES, MgCl2, DTT).

    • Prepare solutions of the purified kinase, its specific substrate peptide, and ATP.

  • Assay Plate Setup:

    • In a 384-well plate, perform serial dilutions of the test compound to create a range of concentrations. [4] * Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). [4]

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Add detection reagents (e.g., a phospho-specific antibody conjugated to a fluorophore).

    • Read the plate using a suitable plate reader (e.g., measuring fluorescence intensity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prepare_Reagents Serial_Dilution Serial Dilution of Inhibitor in Assay Plate Prepare_Reagents->Serial_Dilution Kinase_Reaction Incubate Kinase, Substrate, and Inhibitor Serial_Dilution->Kinase_Reaction Initiate_Reaction Initiate with ATP Kinase_Reaction->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detection Add Detection Reagents and Read Plate Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase activity assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cells, providing a measure of its cellular potency.

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, the number of viable cells is determined using a colorimetric or fluorometric method (e.g., MTT or resazurin assay).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Replace the media in the cell plate with the media containing the different inhibitor concentrations.

  • Incubation:

    • Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT) to each well and incubate for a few hours.

    • Solubilize the formazan crystals (in the case of MTT) with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). [5]

Conclusion: Choosing the Right Scaffold

Both pyrimidine and purine scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the synthetic feasibility.

  • Pyrimidines offer a smaller, more versatile starting point, which can be advantageous for exploring a wider chemical space and fine-tuning interactions within the ATP-binding pocket.

  • Purines , as direct analogs of adenine, provide a more rigid and pre-organized framework that can be a strong foundation for potent inhibitors, as exemplified by the highly optimized purine-based drugs on the market.

Ultimately, successful kinase inhibitor design relies on a deep understanding of the target's structure, extensive SAR studies, and rigorous experimental validation. Both pyrimidine and purine scaffolds will undoubtedly continue to be cornerstones of these efforts, leading to the development of next-generation targeted therapies.

References

  • Hardcastle, I. R., et al. (2004). Identification of Novel Purine and Pyrimidine Cyclin-Dependent Kinase Inhibitors with Distinct Molecular Interactions and Tumor Cell Growth Inhibition Profiles. Journal of Medicinal Chemistry, 47(15), 3710–3722.
  • Zhang, Y., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3-4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1003.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893.
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  • Lee, K. Y., & Han, H. J. (2008). The pyrimidine ring as a privileged scaffold in kinase inhibitors.
  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and Fused Pyrimidine Derivatives as Promising Protein Kinase Inhibitors for Cancer Treatment. Current Medicinal Chemistry, 28(21), 4166-4195.
  • Karbowniczek, M., & Wlodarski, P. K. (2022). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. International Journal of Molecular Sciences, 23(24), 15792.
  • Verma, A., et al. (2022). Design, synthesis, and biological evaluation of novel purine-piperazine hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical & Biological Archives, 14(3), 1-13.
  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122.
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
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  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
  • Vang, T., et al. (2001). A new method for the in vitro evaluation of protein kinase inhibitors. Journal of Biomolecular Screening, 6(5), 327-332.
  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30274-30285.
  • Faustova, I., et al. (2023). CDK signaling via nonconventional CDK phosphorylation sites. Frontiers in Cell and Developmental Biology, 11, 1283625.
  • Kraybill, B. C., et al. (2002). A practical guide to the use of kinase assay reagents. Assay and Drug Development Technologies, 1(1 Pt 2), 141-150.
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A Senior Application Scientist's Guide to Evaluating the Isoform Selectivity of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isoform Selectivity in PI3K Drug Discovery

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of intracellular communication, governing fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit. There are four Class I catalytic isoforms: p110α, p110β, p110γ, and p110δ.

While all Class I isoforms share a homologous ATP-binding site, they have distinct, non-redundant physiological roles. p110α and p110β are ubiquitously expressed and central to growth factor and insulin signaling.[2] In contrast, p110γ and p110δ are primarily expressed in hematopoietic cells and play critical roles in immune function.[2] This differential expression and function are the basis for the drive toward developing isoform-selective inhibitors. A pan-PI3K inhibitor, while potentially effective, often comes with a significant toxicity burden due to the disruption of essential signaling in healthy tissues.[3][4] For instance, inhibition of PI3Kα is linked to hyperglycemia, while PI3Kδ inhibition can lead to gastrointestinal issues and immune-related adverse events.[3] By selectively targeting the isoform(s) driving a specific pathology, researchers aim to maximize therapeutic efficacy while minimizing on-target, off-tumor toxicities, thereby widening the therapeutic window.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the isoform selectivity of PI3K inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key biochemical and cellular assays, and offer insights into the interpretation of selectivity data, using the well-characterized inhibitors Alpelisib, Idelalisib, and Taselisib as comparative examples.

The PI3K Signaling Pathway: A Visual Overview

Activation of the PI3K pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This recruits PI3K to the plasma membrane, where its catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment allows for the phosphorylation and activation of Akt by PDK1. Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, orchestrating the cellular responses of growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

Figure 1. Simplified PI3K/Akt signaling pathway.

Core Methodologies for Assessing Isoform Selectivity

Evaluating the isoform selectivity of a PI3K inhibitor requires a multi-pronged approach, combining direct enzymatic assays with cell-based functional assays. This dual strategy is crucial because high potency in a purified, cell-free system does not always translate directly to selective activity within the complex intracellular environment.

Biochemical Assays: Direct Measurement of Enzymatic Inhibition

Biochemical assays are the first-line method for determining an inhibitor's potency and selectivity against purified PI3K isoforms. They provide a direct measure of the compound's ability to inhibit the kinase's enzymatic activity in a controlled, in vitro setting.

Causality Behind the Choice:

The primary goal here is to determine the intrinsic affinity of the inhibitor for the ATP-binding pocket of each isoform without the confounding variables of a cellular system (e.g., membrane permeability, efflux pumps, off-target effects). This allows for a clean comparison of potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). Modern methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are favored for their high-throughput capability, sensitivity, and non-radioactive format.

Experimental Workflow: TR-FRET Kinase Assay

This workflow outlines a universal TR-FRET based assay, such as the Adapta™ Universal Kinase Assay, which measures ADP formation as a proxy for kinase activity.

TRFRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection cluster_analysis Data Analysis Prep_Enzyme Prepare purified, recombinant PI3K isoforms (α, β, γ, δ) Incubate 1. Incubate PI3K isoform with inhibitor (or DMSO) in assay plate Prep_Enzyme->Incubate Prep_Inhibitor Prepare serial dilutions of test inhibitor Prep_Inhibitor->Incubate Prep_Substrate Prepare reaction buffer with PIP2 substrate and ATP Start_Rxn 2. Add Substrate/ATP mix to start reaction Prep_Substrate->Start_Rxn Incubate->Start_Rxn Rxn_Time 3. Incubate at RT (e.g., 60 min) to allow PIP3 and ADP formation Start_Rxn->Rxn_Time Stop_Rxn 4. Add Detection Mix: - EDTA (stops reaction) - Eu-labeled anti-ADP Ab - Alexa Fluor® 647-ADP tracer Rxn_Time->Stop_Rxn Detect_Signal 5. Incubate (e.g., 30 min) and read TR-FRET signal Stop_Rxn->Detect_Signal Plot_Data 6. Plot TR-FRET ratio vs. inhibitor concentration Detect_Signal->Plot_Data Calc_IC50 7. Calculate IC50 values for each isoform Plot_Data->Calc_IC50

Figure 2. General workflow for a TR-FRET biochemical assay.

Step-by-Step Protocol: TR-FRET PI3K Isoform Selectivity Assay

This protocol is a generalized example based on the principles of the Adapta™ Universal Kinase Assay. Refer to specific manufacturer's instructions for exact reagent concentrations and volumes.

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the appropriate kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare a 2X working solution of each purified, recombinant Class I PI3K isoform (p110α, p110β, p110γ, p110δ) in kinase reaction buffer.

    • Prepare a 2X working solution of the lipid substrate (e.g., PIP2) and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each enzyme to ensure accurate IC50 determination.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the 2X inhibitor dilution (or DMSO for no-inhibitor and high-activity controls).

    • Add 5 µL of the 2X PI3K isoform solution to each well.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mixture.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Prepare the TR-FRET detection mix containing a Europium (Eu)-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the kinase reaction, as per the manufacturer's protocol.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each isoform.

Cell-Based Assays: Assessing Functional Inhibition of the Pathway

Cell-based assays are essential to validate the findings from biochemical assays and to understand how an inhibitor behaves in a physiological context. These assays measure the inhibition of downstream signaling events as a functional readout of PI3K activity.

Causality Behind the Choice:

The key question here is whether the inhibitor can access its intracellular target and selectively inhibit the intended isoform's signaling pathway at the cellular level. Measuring the phosphorylation status of Akt at Serine 473 (p-Akt S473) is a widely accepted and robust readout of PI3K pathway activity. By using a panel of cell lines with known dependencies on different PI3K isoforms, one can build a comprehensive picture of the inhibitor's cellular selectivity. For example, cells with a PIK3CA mutation are often dependent on p110α, while PTEN-null cells can be highly dependent on p110β.[5]

Experimental Workflow: Western Blot for p-Akt Inhibition

WB_Workflow cluster_cell_culture Cell Treatment cluster_western_blot Western Blotting cluster_analysis_wb Data Analysis Seed_Cells 1. Seed selected cell lines in culture plates Treat_Cells 2. Treat cells with serial dilutions of inhibitor for a fixed time (e.g., 2-4 hours) Seed_Cells->Treat_Cells Lyse_Cells 3. Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify 4. Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify SDS_PAGE 5. Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer 6. Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Block 7. Block membrane to prevent non-specific antibody binding Transfer->Block Probe 8. Incubate with primary antibodies (anti-p-Akt, anti-total Akt, anti-loading control) Block->Probe Secondary 9. Incubate with HRP-conjugated secondary antibodies Probe->Secondary Detect 10. Detect signal using ECL and image the blot Secondary->Detect Densitometry 11. Perform densitometry to quantify band intensity Detect->Densitometry Normalize 12. Normalize p-Akt signal to total Akt and loading control Densitometry->Normalize Plot_WB 13. Plot normalized p-Akt signal vs. inhibitor concentration to determine cellular IC50 Normalize->Plot_WB

Sources

A Peer-Reviewed Perspective on 2-Morpholinopyrimidine-5-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Synthesis, Preclinical Efficacy, and Structure-Activity Relationships as a Potential Dual PI3K/mTOR Inhibitor

For researchers and scientists navigating the landscape of kinase inhibitor development, the pyrimidine scaffold remains a cornerstone of innovation. This guide provides a comprehensive peer-reviewed analysis of 2-Morpholinopyrimidine-5-carboxylic acid, a compound of interest in the realm of oncology and inflammatory diseases. By leveraging robust data from closely related analogs and established principles of medicinal chemistry, we present a comparative framework to evaluate its potential, guide experimental design, and contextualize its performance against established and emerging therapies.

Introduction: The Rationale for Targeting PI3K/mTOR with a Pyrimidine Core

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in this intricate network.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. The morpholine moiety is also a common feature in kinase inhibitors, often conferring favorable physicochemical properties and engaging in important interactions within the binding site. This guide focuses on the potential of 2-Morpholinopyrimidine-5-carboxylic acid as a dual PI3K/mTOR inhibitor, drawing on a detailed analysis of its close structural analog, 2-Morpholinopyrimidine-5-carbonitrile.

The Bioisosteric Bridge: From Carboxylic Acid to Carbonitrile

Direct and extensive peer-reviewed studies on 2-Morpholinopyrimidine-5-carboxylic acid are limited in the public domain. However, a wealth of data exists for its 5-carbonitrile counterpart. In medicinal chemistry, the carboxylic acid and nitrile groups are recognized as bioisosteres, meaning they possess similar physicochemical properties that can lead to comparable biological activity. Both groups are polar and can act as hydrogen bond acceptors. While the carboxylic acid is typically ionized at physiological pH, the nitrile group is neutral but possesses a strong dipole moment. This bioisosteric relationship allows us to use the extensive data on the 5-carbonitrile derivatives as a strong predictive tool for the potential efficacy and structure-activity relationships (SAR) of the 5-carboxylic acid series.

Synthesis and Characterization

A plausible and efficient synthesis of 2-Morpholinopyrimidine-5-carboxylic acid can be achieved through a two-step process, adapting established methods for the synthesis of substituted pyrimidine-5-carboxylic esters.[5] The initial step involves the condensation of a suitable amidinium salt with a propen-1-ol derivative to form the pyrimidine core, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 Morpholine-4-carboxamidine intermediate Ethyl 2-morpholinopyrimidine-5-carboxylate reagent1->intermediate Condensation reagent2 Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol reagent2->intermediate product 2-Morpholinopyrimidine-5-carboxylic acid intermediate->product Hydrolysis (e.g., NaOH, H2O) PI3K_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pten PTEN pten->pip3 Inhibition pdk1->akt Phosphorylation (Thr308) mtorc1 mTORC1 akt->mtorc1 Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation (Ser473) downstream Cell Growth, Proliferation, Survival mtorc1->downstream inhibitor 2-Morpholinopyrimidine Derivatives inhibitor->pi3k inhibitor->mtorc1 MTT_Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of test compound cell_seeding->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 mtt_addition Add MTT reagent incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization buffer (e.g., DMSO) incubation2->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Handling 2-Morpholinopyrimidine-5-carboxylic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for 2-Morpholinopyrimidine-5-carboxylic acid, a compound with potential applications in drug development and chemical synthesis. Given that the toxicological properties of this specific molecule have not been exhaustively studied, this protocol is grounded in a conservative approach, drawing upon the known hazards of its constituent chemical moieties: pyrimidine, carboxylic acid, and morpholine.[1] Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

Due to the limited availability of specific toxicological data for 2-Morpholinopyrimidine-5-carboxylic acid, a thorough risk assessment must be conducted before any handling.[1] This assessment should consider the potential hazards inherited from its structural components.

Known Hazards of Related Compounds:

HazardAssociated MoietyRepresentative CompoundsCitation
Skin Corrosion/IrritationMorpholine, Pyrimidine, Carboxylic AcidMorpholine, 2-Chloropyrimidine-5-carboxylic acid, Pyrimidine-2-carboxylic acid[2][3]
Serious Eye Damage/IrritationMorpholine, Pyrimidine, Carboxylic AcidMorpholine, 2-Chloropyrimidine-5-carboxylic acid, Pyrimidine-2-carboxylic acid[2][3]
Respiratory Tract IrritationPyrimidine, Carboxylic Acid2-Chloropyrimidine-5-carboxylic acid, Pyrimidine-2-carboxylic acid[3]
Harmful if SwallowedMorpholine, PyrimidineMorpholine, 2-Chloropyrimidine-5-carboxylic acid[2][3]
Potential for Skin SensitizationGeneral for complex organic moleculesCefixime (contains a similar structural alert)[4]

Based on this data, it is prudent to handle 2-Morpholinopyrimidine-5-carboxylic acid as a substance that is potentially corrosive to skin and eyes, irritating to the respiratory system, harmful if ingested, and a possible skin sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Morpholinopyrimidine-5-carboxylic acid. The following recommendations are based on a risk-based approach to minimize exposure.

Primary Engineering Controls

All handling of 2-Morpholinopyrimidine-5-carboxylic acid in solid (powder) or solution form must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5]

Essential Personal Protective Equipment
  • Hand Protection: Nitrile gloves are mandatory.[6] Given the potential for skin corrosion from the morpholine moiety, consider double-gloving, especially for prolonged handling.[2] Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[7] In addition, a face shield should be worn, particularly when there is a risk of splashing.[4]

  • Body Protection: A flame-resistant laboratory coat is essential. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[4]

  • Respiratory Protection: While working in a fume hood is the primary control, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary for specific situations, such as cleaning up a large spill.[7]

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling 2-Morpholinopyrimidine- 5-carboxylic acid? In_Fume_Hood Work in a certified chemical fume hood? Start->In_Fume_Hood Standard_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat In_Fume_Hood->Standard_PPE Yes Enhanced_PPE Enhanced PPE: - Double Gloves - Face Shield - Chemical Apron In_Fume_Hood->Enhanced_PPE No (and high risk of splash/spill) Standard_PPE->Enhanced_PPE Risk of splash or prolonged contact? Respiratory_Protection Consider Respiratory Protection Enhanced_PPE->Respiratory_Protection Large spill or insufficient ventilation?

Caption: PPE selection workflow for handling 2-Morpholinopyrimidine-5-carboxylic acid.

Procedural Guidance: Step-by-Step Safety

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

Doffing PPE
  • Outer Gloves: If double-gloved, remove the outer pair of gloves, turning them inside out.

  • Apron: Remove the chemical-resistant apron.

  • Face and Eye Protection: Remove the face shield (if used), followed by the safety goggles.

  • Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Waste Management: Responsible Disposal

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, and only if you are trained and equipped to do so, use an absorbent material appropriate for chemical spills.[8] Do not attempt to clean up a large spill without proper training and PPE, including respiratory protection.

Waste Disposal

All solid waste contaminated with 2-Morpholinopyrimidine-5-carboxylic acid, including gloves, weigh boats, and absorbent materials, must be disposed of in a designated hazardous waste container.[9] Liquid waste should be collected in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal.[10]

References

  • Capot Chemical Co., Ltd. (2023). MSDS of 2-Aminopyrimidine-5-carboxylic acid.
  • CymitQuimica. (2022).
  • Redox. (2022).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Morpholinopyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Tolba, M. S., et al. (2022).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • ChemicalBook. (n.d.).
  • Spectrum Chemical. (2018).
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4068–4087.
  • Cayman Chemical. (2022).
  • Nexchem Ltd. (2019).
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Butini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Tolba, M. S., et al. (2022).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.